2-Acetyl-4-nitroindan-1,3-dione
Description
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Properties
IUPAC Name |
2-acetyl-4-nitroindene-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7NO5/c1-5(13)8-10(14)6-3-2-4-7(12(16)17)9(6)11(8)15/h2-4,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZUSQXEYYPINX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1C(=O)C2=C(C1=O)C(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30370647 | |
| Record name | 2-Acetyl-4-nitro-1H-indene-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25125-04-6 | |
| Record name | 2-Acetyl-4-nitro-1H-indene-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30370647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Acetyl-4-nitroindan-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-Acetyl-4-nitroindan-1,3-dione, a molecule of interest in medicinal chemistry and materials science. The synthesis is presented as a two-step process, commencing with the preparation of the key intermediate, 4-nitroindan-1,3-dione, followed by its C-acylation to yield the final product. This document details the experimental protocols, relevant quantitative data, and a visualization of the synthetic pathway.
Chemical Properties and Data
A summary of the key chemical properties for the target compound and its precursor is provided below for quick reference.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| 4-Nitroindan-1,3-dione | C₉H₅NO₄ | 191.14 | 4535-07-3 |
| This compound | C₁₁H₇NO₅ | 233.18 | 25125-04-6[1] |
Synthetic Pathway
The synthesis of this compound is accomplished through a two-step reaction sequence. The first step involves the synthesis of 4-nitroindan-1,3-dione from 3-nitrophthalic acid. The subsequent step is the C-acylation of the 4-nitroindan-1,3-dione intermediate.
Caption: Synthetic pathway for this compound.
Experimental Protocols
Step 1: Synthesis of 4-Nitroindan-1,3-dione
General Procedure (based on analogous syntheses):
-
A mixture of 3-nitrophthalic acid and malonic acid is prepared in a suitable reaction vessel.
-
Acetic anhydride is added as both a reagent and a solvent.
-
The reaction mixture is heated to reflux for a specified period to facilitate the condensation and cyclization reactions.
-
Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water.
-
The crude 4-nitroindan-1,3-dione is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from an appropriate solvent.
Step 2: Synthesis of this compound
The C-acylation of 4-nitroindan-1,3-dione at the 2-position can be accomplished using acetic anhydride. The following is a general procedure adapted from a method for the C-acylation of various 1,3-indandiones.
General Experimental Procedure:
-
To a solution of 4-nitroindan-1,3-dione in a suitable aprotic solvent (e.g., dichloromethane, tetrahydrofuran), add a base such as triethylamine or pyridine.
-
Cool the mixture in an ice bath.
-
Slowly add acetic anhydride to the cooled solution with stirring.
-
Allow the reaction to proceed at room temperature for several hours, monitoring the progress by thin-layer chromatography.
-
Upon completion, the reaction mixture is quenched with a dilute acid solution (e.g., 1 M HCl) and extracted with an organic solvent.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford this compound.
Quantitative Data
Detailed quantitative data for the synthesis of this compound is limited in the available literature. However, for the C-acylation of 4-nitro-2,3-dihydro-1H-indene-1,3-dione with other carboxylic acids, high yields have been reported. For instance, the reaction with isovaleric acid yielded the corresponding 2-acyl derivative in 93% yield, and with phenylacetic acid, the yield was 95%.
Characterization Data
While specific NMR data for this compound is not provided in the searched literature, the following are representative ¹H NMR chemical shifts for a similar compound, 2-(3-Methylbutanoyl)-4-nitro-1H-indene-1,3(2H)-dione, in CDCl₃: δ 8.13 – 7.79 (m, 3H), 2.89 (dd, J = 7.90, 7.26 Hz, 2H), 2.23 (dp, J = 13.67, 6.83 Hz, 1H), 1.04 (dd, J = 6.67, 2.70 Hz, 6H). For another analogue, 2-(2-phenylacetyl)-4-nitro-1H-indene-1,3(2H)-dione, the ¹H NMR (CDCl₃) signals are: δ 8.14 – 7.82 (m, 3H), 7.48 – 7.26 (m, 5H), 4.28 ppm (d, J = 6.4 Hz, 2H). It is expected that the ¹H NMR spectrum of this compound would show signals corresponding to the aromatic protons of the nitroindan-1,3-dione core and a singlet for the acetyl methyl group.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Caption: General experimental workflow for the synthesis of this compound.
References
An In-depth Technical Guide to the Chemical Properties of 2-Acetyl-4-nitroindan-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 2-Acetyl-4-nitroindan-1,3-dione, a molecule of interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from closely related analogs and established chemical principles to present a predictive but thorough profile.
Core Chemical Properties
This compound is a derivative of indan-1,3-dione, characterized by the presence of an acetyl group at the 2-position and a nitro group on the aromatic ring. These functional groups are expected to significantly influence its chemical reactivity and biological activity.
| Property | Value | Source/Method |
| Molecular Formula | C₁₁H₇NO₅ | Calculated |
| Molecular Weight | 233.18 g/mol | Calculated |
| CAS Number | 25125-04-6 | Registry Number |
| Appearance | Expected to be a crystalline solid. | Analogy |
| Melting Point | 145-148 °C | Literature |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and acetone. Limited solubility in water is anticipated. | Analogy |
Spectroscopic and Analytical Data (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
Solvent: CDCl₃
¹H NMR
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.2 - 8.5 | m | 2H | Aromatic protons (ortho to NO₂) |
| ~7.8 - 8.0 | m | 1H | Aromatic proton (para to NO₂) |
| ~2.5 | s | 3H | Acetyl (CH₃) protons |
| ~4.0 | s | 1H | Methine proton (C2-H) |
¹³C NMR
| Chemical Shift (δ) ppm | Assignment |
| ~200-205 | Carbonyl carbons (C1 & C3) |
| ~195 | Acetyl carbonyl carbon |
| ~145-150 | Aromatic carbon attached to NO₂ |
| ~125-140 | Other aromatic carbons |
| ~60-65 | Methine carbon (C2) |
| ~30 | Acetyl methyl carbon |
Infrared (IR) Spectroscopy (Predicted)
As a β-diketone, this compound can exist in keto-enol tautomeric forms, which will be reflected in its IR spectrum.
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~3400-2400 (broad) | O-H stretch (intramolecular hydrogen bond in enol form) |
| ~1740, ~1710 | C=O stretch (asymmetric and symmetric stretching of the dione in keto form) |
| ~1680 | C=O stretch (acetyl group) |
| ~1600 | C=C stretch (in enol form) |
| ~1520, ~1340 | N-O stretch (asymmetric and symmetric stretching of the nitro group) |
Mass Spectrometry (MS) (Predicted)
The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound.
| m/z Value | Interpretation |
| ~233 | [M]⁺, Molecular ion peak |
| ~191 | [M - CH₂CO]⁺, Loss of ketene from the acetyl group |
| ~187 | [M - NO₂]⁺, Loss of the nitro group |
| ~146 | Fragmentation of the indan-1,3-dione ring |
Experimental Protocols
The following are proposed experimental protocols for the synthesis and characterization of this compound, based on established methodologies for analogous compounds.
Synthesis of this compound
This proposed two-step synthesis involves the nitration of a commercially available starting material followed by acylation.
Step 1: Synthesis of 4-Nitroindan-1,3-dione
-
Materials: 3-Nitrophthalic acid, acetic anhydride, sodium acetate.
-
Procedure:
-
A mixture of 3-nitrophthalic acid (1 equivalent) and acetic anhydride (2-3 equivalents) is heated at reflux for 2-3 hours.
-
The reaction mixture is cooled, and the excess acetic anhydride is removed under reduced pressure.
-
The resulting 3-nitrophthalic anhydride is then mixed with anhydrous sodium acetate (1.5 equivalents).
-
The mixture is heated to 200-220 °C for 30-45 minutes.
-
After cooling, the solidified mass is treated with water and acidified with hydrochloric acid.
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The precipitated 4-nitroindan-1,3-dione is collected by filtration, washed with water, and recrystallized from ethanol.
-
Step 2: Acetylation of 4-Nitroindan-1,3-dione
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Materials: 4-Nitroindan-1,3-dione, acetic anhydride, pyridine (catalyst).
-
Procedure:
-
4-Nitroindan-1,3-dione (1 equivalent) is dissolved in a minimal amount of acetic anhydride.
-
A catalytic amount of pyridine is added to the solution.
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The reaction mixture is heated at reflux for 4-6 hours.
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The mixture is then cooled and poured into ice-water with vigorous stirring.
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The precipitated solid, this compound, is collected by filtration, washed thoroughly with water, and dried.
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Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or ethyl acetate.
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Workflow Diagram for the Synthesis of this compound
Caption: Proposed two-step synthesis of this compound.
Potential Biological Activity and Signaling Pathways
Derivatives of indan-1,3-dione are known to possess a wide range of biological activities, including anticoagulant, anti-inflammatory, and enzyme inhibitory effects.[1] The presence of a nitro group can further modulate this activity.
Anti-inflammatory and Antiallergic Activity
Studies on 2-nitroindan-1,3-diones have indicated potential antiallergic properties. This activity is often associated with the inhibition of inflammatory pathways. A plausible mechanism involves the modulation of key enzymes and signaling molecules in the inflammatory cascade.
Potential Anti-inflammatory Signaling Pathway
Caption: Hypothetical modulation of inflammatory pathways by the compound.
Enzyme Inhibition
Indan-1,3-dione derivatives have been identified as inhibitors of various enzymes, including α-glucosidase and urease.[2][3] The dicarbonyl moiety can interact with active site residues of enzymes, leading to inhibition. The acetyl and nitro groups can further influence binding affinity and selectivity. For instance, as an α-glucosidase inhibitor, it could potentially interfere with carbohydrate metabolism, suggesting a role in diabetes research.
Conclusion
This compound is a compound with significant potential for further investigation in the fields of medicinal chemistry and drug development. While direct experimental data is currently sparse, this guide provides a robust, predictive framework of its chemical and potential biological properties based on established principles and data from analogous structures. The proposed synthetic route is feasible, and the predicted spectroscopic data will be invaluable for the characterization of this compound. Further research is warranted to experimentally validate these predictions and to fully elucidate the biological mechanisms of action of this promising molecule.
References
- 1. Indandione and Its Derivatives - Chemical Compounds with High Biological Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indane-1,3-diones: As Potential and Selective α-glucosidase Inhibitors, their Synthesis, in vitro and in silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzylidine indane-1,3-diones: As novel urease inhibitors; synthesis, in vitro, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Acetyl-4-nitroindan-1,3-dione CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetyl-4-nitroindan-1,3-dione is a small molecule belonging to the indanedione class of compounds. This technical guide provides a comprehensive overview of its chemical properties, and potential biological activities based on available scientific literature. While direct research on this specific molecule is limited, this guide draws upon data from closely related analogs, particularly within the 2-substituted-nitroindan-1,3-dione family, to provide insights for research and drug development professionals.
Chemical and Physical Properties
The fundamental chemical and physical properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 25125-04-6 | [1] |
| Molecular Formula | C₁₁H₇NO₅ | [1] |
| Molecular Weight | 233.18 g/mol | [1] |
Synthesis
A plausible synthetic pathway is outlined below:
Caption: Plausible synthetic route to this compound.
Potential Biological Activity: Antiallergic Properties
Research on the broader class of 2-nitroindan-1,3-diones suggests that these compounds may possess antiallergic properties.[2] Studies on related 2-cyano-1,3-dicarbonyl compounds also draw parallels to the antiallergic activity of 2-nitroindan-1,3-diones.[3]
The proposed mechanism of action for this class of compounds is the inhibition of histamine release, a key process in the allergic response. Specifically, they have been shown to inhibit passive cutaneous anaphylaxis (PCA) in animal models.[2][3]
Experimental Evidence from Related Compounds
A study on a series of 2-nitroindan-1,3-diones demonstrated their ability to inhibit passive cutaneous anaphylaxis in rats, a standard model for evaluating antiallergic activity.[2] This suggests that the 2-nitroindan-1,3-dione scaffold is a promising pharmacophore for the development of new antiallergic agents.
The logical workflow for evaluating the antiallergic activity of a compound like this compound, based on the literature for similar compounds, is as follows:
Caption: Workflow for assessing the antiallergic potential of indandione derivatives.
Signaling Pathway in Allergic Response
The antiallergic activity of compounds that inhibit histamine release is primarily linked to the stabilization of mast cells. The binding of an allergen to IgE antibodies on the surface of mast cells triggers a signaling cascade that leads to degranulation and the release of histamine and other inflammatory mediators. Compounds like the 2-nitroindan-1,3-diones may interfere with this pathway.
A simplified diagram of the mast cell degranulation signaling pathway potentially targeted by these compounds is presented below:
Caption: Simplified mast cell degranulation pathway and potential point of inhibition.
Conclusion and Future Directions
This compound represents an interesting chemical entity within a class of compounds that has demonstrated potential as antiallergic agents. While direct experimental data for this specific molecule is scarce, the available information on related 2-nitroindan-1,3-diones provides a strong rationale for its investigation in the context of allergy and inflammation research.
Future research should focus on:
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Developing and publishing a detailed, optimized synthesis protocol for this compound.
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Conducting in vitro and in vivo studies to confirm and quantify its antiallergic activity.
-
Elucidating the specific molecular targets and mechanism of action within the mast cell signaling pathway.
This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and its analogs.
References
Spectroscopic and Structural Elucidation of 2-Acetyl-4-nitroindan-1,3-dione: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Initial Note on Data Availability: Detailed, publicly accessible experimental ¹H NMR, ¹³C NMR, and IR spectroscopic data for 2-Acetyl-4-nitroindan-1,3-dione is limited. This document provides available mass spectrometry information for the target compound and utilizes spectroscopic data from the parent compound, 2-acetylindan-1,3-dione, for illustrative purposes to meet the structural and data presentation requirements of this guide.
Introduction
This compound is a derivative of the indan-1,3-dione core, a class of compounds investigated for a range of biological activities. The introduction of a nitro group at the 4-position of the aromatic ring and an acetyl group at the 2-position of the dione ring is expected to significantly influence its electronic properties, reactivity, and biological interactions. This technical guide outlines the available spectroscopic data and proposes a general experimental framework for the synthesis and characterization of this compound.
Spectroscopic Data
Mass Spectrometry of this compound
Mass spectrometry data for this compound is available, with a total of 119 mass spectra accessible through the mzCloud database, providing valuable information for its identification and fragmentation analysis.[1]
| Property | Value | Source |
| Molecular Formula | C₁₁H₇NO₅ | [2][3] |
| Molecular Weight | 233.18 g/mol | [2] |
| Mass Spectrometry Data | Available on mzCloud (119 spectra) | [1] |
Illustrative Spectroscopic Data of 2-Acetylindan-1,3-dione (Parent Compound)
The following tables present spectroscopic data for the parent compound, 2-acetylindan-1,3-dione, to serve as a reference for the expected spectral features of the 4-nitro derivative.
| Carbon Atom | Chemical Shift (δ) in ppm |
| C10 | 183.6 |
| C9 | 108.8 |
| C8 | 196.7 |
| C7 | 188.3 |
| C5 | 138.0 |
| C4 | 122.4 |
| C3 | 134.0 |
| C2 | 134.9 |
| C1 | 122.6 |
| C6 | 140.7 |
| C11 | 19.1 |
| Data obtained in CDCl₃ solution. Assignment based on the numbering in the cited literature.[4] |
| Proton(s) | Chemical Shift (δ) in ppm (Predicted) | Multiplicity | Coupling Constant (J) in Hz |
| Aromatic CHs | 7.8 - 8.2 | m | N/A |
| CH | 3.5 - 4.0 | s | N/A |
| CH₃ | 2.3 - 2.5 | s | N/A |
| This table represents anticipated chemical shifts based on the structure and data for similar compounds. Actual experimental data is required for confirmation. |
| Functional Group | Wavenumber (cm⁻¹) (Predicted) | Intensity |
| C-H (Aromatic) | 3050 - 3150 | Medium |
| C=O (Ketone) | 1680 - 1720 | Strong |
| C=C (Aromatic) | 1580 - 1620 | Medium |
| C-H (Aliphatic) | 2850 - 3000 | Medium |
| This table represents anticipated absorption bands based on the functional groups present. Actual experimental data is required for confirmation. |
Experimental Protocols
Proposed Synthesis of this compound
A plausible synthetic route to this compound involves the reaction of 3-nitrophthalic anhydride with 2,4-pentanedione in the presence of a base such as pyridine with a catalytic amount of piperidine. The resulting pyridinium salt can then be treated with a strong acid, like hydrochloric acid, to yield the final product.
References
Unveiling the Molecular Architecture: A Technical Guide to 2-Acetyl-4-nitroindan-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide serves as a resource for understanding the structural and experimental aspects of 2-Acetyl-4-nitroindan-1,3-dione. While a definitive single-crystal X-ray diffraction study detailing the precise bond lengths and angles of this specific molecule is not publicly available in the searched scientific literature, this document compiles available data, provides detailed hypothetical experimental protocols based on related compounds, and outlines a logical workflow for its synthesis and characterization.
Compound Profile
This compound is a derivative of indan-1,3-dione, featuring both an acetyl and a nitro functional group. Such compounds are of interest in medicinal chemistry due to the diverse biological activities associated with the indan-1,3-dione scaffold.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 25125-04-6 | Chemical Suppliers |
| Molecular Formula | C₁₁H₇NO₅ | Chemical Suppliers |
| Molecular Weight | 233.18 g/mol | Chemical Suppliers |
| Melting Point | 145-148 °C | ChemicalBook[1] |
| Appearance | Not specified (likely a crystalline solid) | Inferred |
Hypothetical Experimental Protocols
The following protocols are based on established methods for the synthesis and crystallization of related indan-1,3-dione derivatives and other nitro-containing aromatic compounds. These serve as a starting point for researchers seeking to work with this molecule.
Synthesis of this compound
The synthesis of this compound would likely proceed through a multi-step process, beginning with the nitration of a suitable indan-1,3-dione precursor followed by acetylation.
Materials:
-
4-Nitro-1,3-indandione
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Acetic anhydride
-
Pyridine (as catalyst)
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Glacial acetic acid
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Dichloromethane (DCM)
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Ethyl acetate
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Hexane
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Sodium bicarbonate (NaHCO₃) solution
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Brine solution
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Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Acetylation: To a solution of 4-nitro-1,3-indandione (1 equivalent) in glacial acetic acid, add acetic anhydride (1.5 equivalents) and a catalytic amount of pyridine.
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Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., ethyl acetate/hexane).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
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Extraction: Extract the aqueous mixture with dichloromethane (3 x volume).
-
Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Crystallization for X-ray Diffraction
Obtaining single crystals suitable for X-ray diffraction is crucial for determining the molecular structure. Slow evaporation is a common and effective technique.
Materials:
-
Purified this compound
-
A suitable solvent system (e.g., ethanol/water, acetone/hexane, or dichloromethane/hexane)
-
Small, clean glass vial
Procedure:
-
Solvent Selection: Dissolve a small amount of the purified compound in a minimal amount of a relatively volatile solvent (e.g., acetone or dichloromethane) at room temperature.
-
Inducing Supersaturation: Slowly add a less polar "anti-solvent" (e.g., hexane) dropwise until the solution becomes slightly turbid. Add a few more drops of the primary solvent to redissolve the precipitate.
-
Slow Evaporation: Cover the vial with a cap containing a few small pinholes to allow for slow evaporation of the solvent.
-
Crystal Growth: Leave the vial undisturbed in a vibration-free environment for several days to weeks.
-
Harvesting: Once suitable crystals have formed, carefully harvest them from the mother liquor using a spatula or by decanting the solvent.
-
Drying: Gently dry the crystals on a filter paper.
Structural Characterization Workflow
The determination and analysis of the crystal structure of this compound would follow a well-defined workflow.
Potential Biological Significance
While specific biological activities for this compound have not been detailed in the searched literature, related 2-nitroindan-1,3-diones have been investigated for their antiallergic properties.[2] The introduction of an acetyl group could modulate the compound's physicochemical properties, such as solubility and lipophilicity, potentially influencing its pharmacokinetic and pharmacodynamic profile. Further research into the biological effects of this specific derivative is warranted.
Conclusion
This technical guide provides a foundational understanding of this compound for the scientific community. Although a definitive crystal structure remains to be published, the provided hypothetical protocols and workflow offer a practical framework for researchers to synthesize, crystallize, and characterize this compound. The elucidation of its precise three-dimensional structure through single-crystal X-ray diffraction will be a critical step in understanding its structure-activity relationships and unlocking its full potential in medicinal chemistry and drug development.
References
solubility of 2-Acetyl-4-nitroindan-1,3-dione in common organic solvents
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Acetyl-4-nitroindan-1,3-dione (CAS No. 25125-04-6) is an organic compound with the molecular formula C₁₁H₇NO₅.[1][2][3] Its structure, featuring a nitro group and a β-dicarbonyl system, suggests potential applications in various fields of chemical synthesis and pharmaceutical research. Understanding the solubility of this compound in different organic solvents is a critical first step for its use in reaction chemistry, purification, formulation, and analytical characterization.
This document serves as a foundational guide for researchers investigating the solubility of this compound. While specific experimental data is not currently published, the following sections provide the necessary protocols and tools to generate and compile this crucial information.
Solubility Data
A thorough review of scientific databases and chemical literature did not yield quantitative solubility data for this compound in common organic solvents. To facilitate the systematic collection and comparison of such data, the following table is provided for researchers to populate with their experimental results.
Table 1: Experimental Solubility of this compound
| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Determination | Observations |
Experimental Protocol for Solubility Determination
The following is a generalized protocol for determining the solubility of a solid organic compound like this compound in an organic solvent. This method is based on the widely used shake-flask technique.[4]
3.1. Materials and Equipment
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This compound (solid)
-
A selection of common organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, dimethylformamide, dimethyl sulfoxide)
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
-
Syringe filters (e.g., 0.45 µm PTFE)
3.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials.
-
To each vial, add a known volume of a specific organic solvent.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to the desired temperature.
-
Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After the equilibration period, allow the vials to stand undisturbed at the constant temperature for a few hours to let the excess solid settle.
-
For more effective separation, centrifuge the vials at a moderate speed.
-
-
Sample Collection and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid disturbing the solid, it is advisable to take the sample from the upper portion of the solution.
-
Filter the aliquot through a syringe filter into a pre-weighed volumetric flask to remove any remaining solid particles.
-
Dilute the filtered solution with the same solvent to a concentration suitable for the chosen analytical method.
-
-
Quantification:
-
Analyze the diluted solution using a calibrated analytical instrument (e.g., UV-Vis spectrophotometer or HPLC) to determine the concentration of this compound.
-
A calibration curve should be prepared beforehand using standard solutions of known concentrations.
-
-
Calculation of Solubility:
-
Calculate the concentration of the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).
-
3.3. Considerations
-
Temperature Control: Solubility is highly dependent on temperature. It is crucial to maintain a constant and accurately recorded temperature throughout the experiment.
-
Equilibrium Time: The time required to reach equilibrium can vary depending on the compound and the solvent. It may be necessary to test different equilibration times to ensure that the solution is truly saturated.
-
Purity of Compound and Solvents: The purity of both the solute and the solvent can affect solubility. Use high-purity materials for accurate results.
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Workflow for Solubility Determination.
References
The Multifaceted Biological Potential of Nitro-indandione Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The indandione scaffold, a bicyclic aromatic β-diketone, has long been a privileged structure in medicinal chemistry, giving rise to compounds with a wide array of biological activities. The introduction of a nitro group to this versatile core can significantly modulate its electronic properties and biological profile, opening new avenues for drug discovery. This technical guide provides a comprehensive overview of the potential biological activities of nitro-indandione compounds, with a focus on their anticancer, antimicrobial, and anticoagulant effects. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to facilitate further research and development in this promising area.
Anticancer Activity
Nitro-indandione derivatives have emerged as a class of compounds with potential as anticancer agents. The electron-withdrawing nature of the nitro group can enhance the reactivity of the indandione core, potentially leading to interactions with various cellular targets involved in cancer progression. While specific quantitative data for nitro-indandione compounds is still emerging, studies on structurally related nitro-heterocyclic compounds provide valuable insights into their potential efficacy. For instance, certain nitro-based indazole derivatives have demonstrated significant cytotoxic effects against lung carcinoma cell lines, with IC50 values in the low micromolar range (5-15 μM). Similarly, some nitroxide compounds have shown potent activity against lung cancer cells, with IC50 values of 2.38 and 2.76 μM.
Quantitative Anticancer Data
| Compound/Derivative Class | Cell Line | IC50 (µM) | Reference |
| Nitro-based indazoles | Lung Carcinoma (NCI-H460) | 5 - 15 | [1] |
| Nitroxide derivatives | Lung Cancer | 2.38 - 2.76 | [2] |
Note: Data for nitro-indandione compounds is currently limited in publicly available literature. The data presented is for structurally related compounds to indicate potential efficacy.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic potential of chemical compounds.[3][4]
Principle: In viable cells, mitochondrial dehydrogenase enzymes cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into a purple, insoluble formazan. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the nitro-indandione compound and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Potential Signaling Pathways in Cancer
While the precise mechanisms of action for nitro-indandione compounds in cancer are yet to be fully elucidated, research on related nitro-aromatic compounds suggests potential interference with key signaling pathways involved in cell proliferation, survival, and angiogenesis.
Caption: Potential anticancer mechanisms of nitro-indandione compounds.
Antimicrobial Activity
Nitro-containing compounds have a long history of use as antimicrobial agents. The nitro group can be reduced within microbial cells to form reactive nitroso and hydroxylamine intermediates, which can damage cellular macromolecules, including DNA, leading to cell death.[2]
Quantitative Antimicrobial Data
| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| Nitro-based indazoles | N. gonorrhoeae | 62.5 - 250 | [1] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[5][6][7]
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.
Procedure:
-
Preparation of Antimicrobial Stock Solution: Dissolve the nitro-indandione compound in a suitable solvent to create a high-concentration stock solution.
-
Serial Dilution: Perform a two-fold serial dilution of the stock solution in a 96-well plate containing broth medium to achieve a range of concentrations.
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension. Include positive (no antimicrobial) and negative (no bacteria) controls.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which no visible growth is observed.
Experimental Workflow for Antimicrobial Screening
Caption: Workflow for MIC determination of nitro-indandione compounds.
Anticoagulant Activity
The 1,3-indandione core is a well-established pharmacophore for anticoagulant drugs, which act by inhibiting the enzyme Vitamin K Epoxide Reductase (VKOR).[8] This enzyme is crucial for the vitamin K cycle, a process necessary for the synthesis of several clotting factors. The introduction of a nitro group can influence the binding affinity of these compounds to VKOR.
Mechanism of Action: Inhibition of Vitamin K Epoxide Reductase
The vitamin K cycle is a critical pathway for the post-translational modification of glutamate residues to gamma-carboxyglutamate on several clotting factors, which is essential for their biological activity. VKOR is the key enzyme that regenerates the reduced form of vitamin K, a necessary cofactor for this carboxylation reaction. Indandione-based anticoagulants act as competitive inhibitors of VKOR, thereby disrupting the cycle and leading to the production of under-carboxylated, inactive clotting factors.
Experimental Protocol: Cell-Based VKOR Inhibition Assay
A cell-based assay provides a more physiologically relevant system to evaluate the inhibitory activity of compounds on VKOR compared to in vitro enzyme assays.[9]
Principle: A genetically engineered cell line (e.g., HEK293) is used, which has its endogenous VKOR genes knocked out and is made to express a reporter protein whose secretion is dependent on VKOR activity. The amount of secreted reporter protein is inversely proportional to the inhibitory activity of the test compound.
Procedure:
-
Cell Culture: Culture the engineered reporter cell line under standard conditions.
-
Compound Treatment: Treat the cells with various concentrations of the nitro-indandione compound.
-
Incubation: Incubate the cells to allow for compound uptake and interaction with VKOR.
-
Reporter Protein Quantification: Collect the cell culture supernatant and quantify the amount of the secreted reporter protein using an appropriate method (e.g., ELISA).
-
Data Analysis: Determine the IC50 value of the compound for VKOR inhibition by plotting the percentage of inhibition against the compound concentration.
Vitamin K Cycle and a Site of Inhibition
Caption: The Vitamin K cycle and the inhibitory action of nitro-indandiones.
Synthesis of Nitro-indandione Derivatives
The synthesis of nitro-indandione derivatives typically involves the nitration of a pre-existing indandione scaffold or the construction of the indandione ring from a nitro-substituted precursor.
General Synthetic Workflow
Caption: General synthetic routes to nitro-indandione compounds.
Conclusion and Future Directions
Nitro-indandione compounds represent a promising class of molecules with diverse biological activities. While preliminary data from related structures are encouraging, further research is needed to fully elucidate their therapeutic potential. Future studies should focus on the synthesis and comprehensive biological evaluation of a wider range of nitro-indandione derivatives to establish clear structure-activity relationships. In-depth mechanistic studies are also crucial to identify their specific molecular targets and signaling pathways. The development of potent and selective nitro-indandione-based agents could lead to novel therapies for cancer, infectious diseases, and thromboembolic disorders.
References
- 1. BSCI 424 Broth Tube Dilution MIC [science.umd.edu]
- 2. Novel Nitro-Heteroaromatic Antimicrobial Agents for the Control and Eradication of Biofilm-Forming Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 4. texaschildrens.org [texaschildrens.org]
- 5. Broth microdilution - Wikipedia [en.wikipedia.org]
- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 7. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 8. Evaluation of oral anticoagulants with vitamin K epoxide reductase in its native milieu - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
literature review on the synthesis of substituted indan-1,3-diones
An In-depth Technical Guide on the Synthesis of Substituted Indan-1,3-diones
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive literature review on the synthetic methodologies for preparing substituted indan-1,3-diones. The indan-1,3-dione scaffold is a privileged structure in medicinal chemistry and materials science, with derivatives exhibiting a wide array of biological activities and applications in organic electronics and photopolymerization.[1][2][3] This document outlines key synthetic strategies, provides detailed experimental protocols for seminal reactions, summarizes quantitative data in tabular form, and uses logical diagrams to illustrate experimental and synthetic workflows.
Synthesis of the Unsubstituted Indan-1,3-dione Core
The foundation for creating substituted derivatives is the efficient synthesis of the parent indan-1,3-dione molecule.
Claisen-Type Condensation
The most straightforward and widely adopted method involves the base-catalyzed condensation of a dialkyl phthalate with an alkyl acetate.[1][4] This reaction proceeds through a Claisen-type mechanism to form an intermediate, which is then hydrolyzed and decarboxylated under acidic conditions to yield the final product.[1][4] The overall yield for this two-step, one-pot procedure is typically around 50%.[1][4]
Caption: General workflow for the classical synthesis of indan-1,3-dione.
Alternative Synthetic Routes
Other strategies have been developed to synthesize the indan-1,3-dione core. These include:
-
From Phthalic Anhydride: Condensation of phthalic anhydride with reagents like diethyl malonate or ethyl acetoacetate.[1][4]
-
Oxidation of Indane: Using various oxidizing systems such as N-hydroxyphthalimide (NHPI) and tert-butyl nitrite, or H₂O₂ with a manganese catalyst.[1]
-
From 2-Ethynylbenzaldehyde: A two-step procedure involving a copper-catalyzed intramolecular annulation followed by oxidation with Jones' reagent, affording high yields of 87% and 95% for the respective steps.[1][4]
Synthesis of 2-Substituted Indan-1,3-diones
The active methylene group at the 2-position is the most common site for substitution due to its high reactivity.[1]
Knoevenagel Condensation with Aldehydes
The Knoevenagel condensation is a versatile and widely used method for synthesizing 2-arylmethylene-1,3-indandiones.[5] This reaction involves the condensation of indan-1,3-dione with a variety of aromatic aldehydes, typically catalyzed by a base like piperidine or pyridine.[1][4][6] Recent advancements have focused on greener methodologies, such as using task-specific ionic liquids which can act as both the catalyst and solvent-free reaction medium.[6]
Caption: Experimental workflow for the Knoevenagel condensation.
Table 1: Knoevenagel Condensation of Indan-1,3-dione with Various Aldehydes
| Aldehyde Substrate | Catalyst/Medium | Conditions | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|---|
| Benzaldehyde | Piperidine/Ethanol | Reflux | - | >70% | [1][4] |
| Various Aldehydes | Piperidine/Pyridine | - | - | - | [6] |
| Benzaldehyde | 2-HEAF (Ionic Liquid) | Room Temp, Neat | < 1 min | 98% | [6] |
| 4-Chlorobenzaldehyde | 2-HEAF (Ionic Liquid) | Room Temp, Neat | 1.5 min | 96% | [6] |
| 4-Nitrobenzaldehyde | 2-HEAF (Ionic Liquid) | Room Temp, Neat | 2 min | 94% | [6] |
| 4-Methoxybenzaldehyde| 2-HEAF (Ionic Liquid) | Room Temp, Neat | 1 min | 98% |[6] |
Experimental Protocol: Green Synthesis of 2-Benzylidene-1H-indene-1,3-(2H)-dione [6]
-
Mixing Reagents: In a reaction vial, combine benzaldehyde (0.106 g, 0.25 mmol), indan-1,3-dione (0.036 g, 0.25 mmol), and the ionic liquid 2-hydroxyethylammonium formate (2-HEAF, 0.1 mmol).
-
Reaction: Stir the mixture at room temperature for 1 minute until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Isolation: Add water (5 mL) to the reaction mixture.
-
Purification: The addition of water leads to the immediate precipitation of the pure product, 2-benzylidene-1H-indene-1,3-(2H)-dione (0.230 g, 98% yield), which can be collected by filtration.
Halogenation at the 2-Position
The active methylene protons can be substituted with halogens to produce 2,2-dihaloindan-1,3-diones. Various reagents have been successfully employed for this transformation. High reaction yields are common for bromination and chlorination.[1][4] Fluorination can be achieved using electrophilic fluorinating agents like Selectfluor®.[1]
Table 2: Halogenation of the Indan-1,3-dione Methylene Group
| Halogenation | Reagent | Solvent/Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Bromination | KBr/KBrO₃ | - | 86% | [1][4] |
| Bromination | 1,3-Dibromo-5,5-dimethylhydantoin | Acetic Acid | 88% | [1][4] |
| Chlorination | 1,3-Dichloro-5,5-dimethylhydantoin | Acetic Acid | 89% | [1][4] |
| Fluorination | Selectfluor® | Water, Sodium Dodecyl Sulfate | 93% | [1] |
| Fluorination | Selectfluor® | Acetonitrile | 60% |[1] |
Palladium-Catalyzed α-Arylation
Modern synthetic methods allow for the direct C-C bond formation at the 2-position. A notable example is the palladium-catalyzed direct α-arylation, which couples indan-1,3-dione with a broad range of aryl iodides and triflates.[5][7] This method provides excellent yields for a variety of electronically and sterically diverse substrates.[7]
Table 3: Palladium-Catalyzed Direct α-Arylation of Indan-1,3-dione
| Arylating Agent | Catalyst System | Base/Solvent | Temperature | Yield (%) | Reference |
|---|---|---|---|---|---|
| Iodobenzene | Pd(OAc)₂ / tBu-XPhos | K₃PO₄ / Toluene | 110 °C | 96% | [7] |
| 4-Iodotoluene | Pd(OAc)₂ / tBu-XPhos | K₃PO₄ / Toluene | 110 °C | 98% | [7] |
| 4-Iodoanisole | Pd(OAc)₂ / tBu-XPhos | K₃PO₄ / Toluene | 110 °C | 95% | [7] |
| 1-Iodo-4-(trifluoromethyl)benzene | Pd(OAc)₂ / tBu-XPhos | K₃PO₄ / Toluene | 110 °C | 89% | [7] |
| Phenyl triflate | Pd(OAc)₂ / tBu-XPhos | K₃PO₄ / Toluene | 110 °C | 92% |[7] |
Synthesis of Aromatic Ring-Substituted Indan-1,3-diones
Substitution on the aromatic ring cannot typically be achieved by direct functionalization of the parent indan-1,3-dione.[4] Instead, the synthesis must begin with appropriately substituted precursors, primarily substituted phthalic anhydrides or dialkyl phthalates.[1][4]
Caption: Strategy for synthesizing indan-1,3-diones with aromatic ring substitution.
The choice of synthetic route for these precursors can depend on the nature of the substituent. For phthalic anhydrides bearing electron-withdrawing groups (e.g., nitro, chloro), condensation with malonic acid in pyridine is an effective method.[1][4]
Table 4: Synthesis of Ring-Substituted Indan-1,3-diones from Substituted Precursors
| Precursor | Reagent(s) | Key Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| 4-Nitrophthalic anhydride | Malonic acid | Pyridine | 5-Nitroindan-1,3-dione | - | [1][4] |
| 4-Chlorophthalic anhydride | Malonic acid | Pyridine | 5-Chloroindan-1,3-dione | - | [1][4] |
| 4-Methoxy dimethyl phthalate | Dimethyl malonate, NaOMe | NMP, 100 °C | 5-Methoxyindan-1,3-dione | - | [8] |
| Halogenated phthalic anhydrides | Ethyl acetoacetate | - | Halogenated indan-1,3-diones | - |[4] |
Experimental Protocol: Synthesis of 1,3-Indandione from Dimethyl Phthalate [8]
-
Setup: In a 50L reactor under stirring at room temperature, successively add 30L of N-Methyl-2-pyrrolidone (NMP), 1.3 kg of dimethyl malonate, and 1.2 kg of sodium methylate.
-
Initial Reaction: Heat the mixture to 60 °C and stir for 1 hour.
-
Addition: Add 2.3 kg of dimethyl phthalate to the reactor in batches over 1 hour.
-
Main Reaction: After the addition is complete, raise the temperature to 100 °C and continue the reaction for 15 hours.
-
Hydrolysis & Decarboxylation: (Following condensation) The resulting intermediate is subjected to acidic hydrolysis and heated to promote decarboxylation, yielding the final product. Note: The patent provides details for condensation; subsequent hydrolysis/decarboxylation steps are standard procedure.
Conclusion
The synthesis of substituted indan-1,3-diones is a mature field with a rich variety of established and emerging methodologies. The classical Claisen-type condensation remains a workhorse for the core structure, while the Knoevenagel condensation provides a robust platform for extensive derivatization at the 2-position. Modern methods, including palladium-catalyzed cross-coupling and green chemistry approaches using ionic liquids, have significantly expanded the synthetic toolbox, enabling faster, more efficient, and environmentally benign access to diverse libraries of these valuable compounds for applications in drug discovery and materials science.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. researchgate.net [researchgate.net]
- 3. Indane-1,3-Dione: From Synthetic Strategies to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 1,3-Indandione synthesis [organic-chemistry.org]
- 8. CN103121887A - Preparation method of 1,3-indandione compounds - Google Patents [patents.google.com]
Safety and Handling of 2-Acetyl-4-nitroindan-1,3-dione: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended as a technical guide for trained professionals in a laboratory setting. 2-Acetyl-4-nitroindan-1,3-dione is a chemical with limited available safety and toxicity data. Therefore, it must be handled with extreme caution, assuming it is hazardous. All handling should be performed by qualified individuals in a controlled laboratory environment.
Introduction
This compound is a derivative of indandione, a class of compounds known for a range of biological activities.[1] The presence of a nitro group suggests that this compound may have unique chemical and toxicological properties that warrant special attention. Given the absence of comprehensive toxicological data, a conservative approach to handling is paramount. This guide summarizes the known information and provides recommended safety and handling protocols.
Physicochemical and Hazard Information
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 25125-04-6 | [2][3][4] |
| Molecular Formula | C₁₁H₇NO₅ | [2][3][4] |
| Molecular Weight | 233.18 g/mol | [3][4] |
| Melting Point | 145-148 °C | [2] |
| Appearance | Solid powder (presumed) | Inferred |
Table 2: Hazard Classification
| Hazard Code | Description | Reference |
| Xi | Irritant | [2] |
Potential Hazards and Toxicological Profile
Due to the lack of specific studies on this compound, its full toxicological profile is unknown. However, potential hazards can be inferred from its chemical structure and related compounds.
-
Irritant: The compound is classified as an irritant (Xi), suggesting it may cause irritation to the skin, eyes, and respiratory tract upon contact.[2]
-
Indandione Derivatives: Other indandione derivatives have been investigated for various biological activities, including anticoagulant properties.[1][5] While this does not confirm that this compound is an anticoagulant, it highlights a potential biological activity that should be considered.
-
Nitro Compounds: The presence of the nitro group is a significant consideration. Aromatic nitro compounds can have a range of toxic effects. A primary concern with nitro compounds is their potential to be metabolized to toxic intermediates. Ingested nitrates can be reduced to nitrites, which are known to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively.[6][7] This can lead to cyanosis, weakness, and in severe cases, death.[6][7]
Experimental Protocols: Safe Handling Procedures
Given the unknown toxicity, all work with this compound should be conducted under the assumption that the compound is highly potent and toxic. The following protocols are recommended:
Engineering Controls
-
Ventilation: All handling of this compound powder must be performed in a certified chemical fume hood to prevent inhalation of airborne particles.[8]
-
Containment: Use of a powder containment hood or glove box is recommended for weighing and aliquoting the compound to minimize aerosol generation.
Personal Protective Equipment (PPE)
-
Eye Protection: ANSI Z87.1-compliant safety glasses or goggles are mandatory. A face shield should be worn if there is a splash hazard.[9]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn at all times. Double-gloving is recommended.[9]
-
Body Protection: A lab coat must be worn. Consider a disposable gown for procedures with a higher risk of contamination.
-
Respiratory Protection: If there is a risk of exposure outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
General Handling and Hygiene
-
Avoid Inhalation, Ingestion, and Skin Contact.
-
Weighing: Weigh the compound in a fume hood or containment enclosure. Use anti-static tools and equipment where appropriate.
-
Spills: In case of a spill, evacuate the area and prevent others from entering. For small spills, carefully clean up using absorbent materials while wearing appropriate PPE. For large spills, contact your institution's environmental health and safety (EHS) department immediately.
-
Decontamination: Decontaminate all surfaces and equipment that have come into contact with the compound.
-
Waste Disposal: Dispose of all waste contaminated with this compound as hazardous chemical waste in accordance with local, state, and federal regulations.
Visualizations
Workflow for Safe Handling of this compound
Caption: A flowchart outlining the recommended safe handling workflow for this compound.
Potential Metabolic Pathway Leading to Nitrite Toxicity
Caption: A diagram illustrating the potential metabolic pathway of a nitro compound leading to nitrite-induced methemoglobinemia.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Conclusion
This compound is a compound with largely uncharacterized toxicological properties. Therefore, a highly cautious and conservative approach to its handling is essential. Researchers, scientists, and drug development professionals must adhere to strict safety protocols, including the use of appropriate engineering controls and personal protective equipment, to minimize the risk of exposure. Further research into the safety and toxicology of this compound is warranted to establish a more complete hazard profile.
References
- 1. Indandione and Its Derivatives - Chemical Compounds with High Biological Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-ACETYL-4-NITRO-1,3-INDANEDIONE CAS#: 25125-04-6 [amp.chemicalbook.com]
- 3. Page loading... [guidechem.com]
- 4. scbt.com [scbt.com]
- 5. Toxicity studies with fluindarol, 2-(p-(trifluoromethyl)phenyl)-1,3-indandione, an agent with anticoagulant properties (BS 7616 D) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nitrate and Nitrite Poisoning in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 7. ndvsu.org [ndvsu.org]
- 8. Powder Handling - AirClean Systems [aircleansystems.com]
- 9. twu.edu [twu.edu]
Methodological & Application
Application Notes and Protocols for the Use of 2-Acetyl-4-nitroindan-1,3-dione in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetyl-4-nitroindan-1,3-dione is a versatile building block in organic synthesis, particularly for the construction of a variety of heterocyclic scaffolds. The presence of a 1,3-dicarbonyl moiety, an activated acetyl group, and a nitro-substituted aromatic ring provides multiple reaction sites for cyclization and functionalization. This document provides detailed application notes and experimental protocols for the synthesis of pyrazole, pyrimidine, and isoxazole derivatives using this compound as a key precursor. The resulting heterocyclic compounds are of significant interest in medicinal chemistry and drug development due to their potential biological activities.
Key Applications
The strategic placement of reactive functional groups in this compound allows for its use in the synthesis of various fused and non-fused heterocyclic systems. The primary applications covered in these notes include:
-
Synthesis of Indeno[1,2-c]pyrazol-4(1H)-ones: Reaction with hydrazine derivatives.
-
Synthesis of Indeno[1,2-d]pyrimidin-5(1H)-ones: Condensation with amidine derivatives.
-
Synthesis of Indeno[1,2-d]isoxazol-4(2H)-ones: Reaction with hydroxylamine.
These heterocyclic cores are prevalent in compounds with a wide range of pharmacological properties, making this compound a valuable starting material for generating novel drug candidates.
Data Presentation
The following table summarizes representative quantitative data for the synthesis of heterocyclic derivatives from 2-acetyl-indan-1,3-dione analogues. While specific data for the 4-nitro substituted compound is not extensively available in the literature, these examples provide expected yield ranges and reaction conditions based on established chemical reactivity.
| Heterocycle Product | Reagent | Solvent | Catalyst/Conditions | Typical Yield (%) | Reference Analogy |
| 3-Methyl-8-nitro-1H-indeno[1,2-c]pyrazol-4(5H)-one | Hydrazine hydrate | Ethanol | Acetic acid (cat.) | 75-85 | [1][2] |
| 2-Amino-4-methyl-8-nitroindeno[1,2-d]pyrimidin-5(1H)-one | Guanidine hydrochloride | Ethanol | Sodium ethoxide | 65-75 | [3] |
| 3-Methyl-8-nitroindeno[1,2-d]isoxazol-4(2H)-one | Hydroxylamine hydrochloride | Ethanol/Water | Sodium acetate | 70-80 | [4][5] |
Experimental Protocols
The following are detailed, representative protocols for the synthesis of key heterocyclic derivatives from this compound.
Protocol 1: Synthesis of 3-Methyl-8-nitro-1H-indeno[1,2-c]pyrazol-4(5H)-one
This protocol describes the synthesis of a pyrazole-fused indanone derivative through the condensation of this compound with hydrazine hydrate.
Materials:
-
This compound
-
Hydrazine hydrate (80% solution in water)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
Reflux condenser
-
Büchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2.33 g (10 mmol) of this compound in 50 mL of absolute ethanol.
-
To the stirred solution, add 0.63 mL (10 mmol) of 80% hydrazine hydrate solution.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, allow the mixture to cool to room temperature.
-
A solid precipitate should form. If not, reduce the volume of the solvent under reduced pressure.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold ethanol (2 x 10 mL).
-
Dry the product in a vacuum oven at 60°C to a constant weight.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 3-methyl-8-nitro-1H-indeno[1,2-c]pyrazol-4(5H)-one.
Protocol 2: Synthesis of 2-Amino-4-methyl-8-nitroindeno[1,2-d]pyrimidin-5(1H)-one
This protocol details the synthesis of a pyrimidine-fused indanone derivative via the reaction of this compound with guanidine.[3]
Materials:
-
This compound
-
Guanidine hydrochloride
-
Sodium ethoxide
-
Absolute Ethanol
-
Standard laboratory glassware
-
Magnetic stirrer
-
Reflux condenser
-
Büchner funnel and filter paper
Procedure:
-
Prepare a solution of sodium ethoxide by carefully dissolving 0.23 g (10 mmol) of sodium metal in 30 mL of absolute ethanol in a 100 mL round-bottom flask under an inert atmosphere.
-
To the sodium ethoxide solution, add 0.96 g (10 mmol) of guanidine hydrochloride and stir for 15 minutes.
-
Add 2.33 g (10 mmol) of this compound to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux for 8-10 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into 100 mL of ice-cold water.
-
Neutralize the solution with dilute hydrochloric acid until a precipitate is formed.
-
Collect the solid product by vacuum filtration.
-
Wash the precipitate with cold water (2 x 15 mL) and then with a small amount of cold ethanol.
-
Dry the product under vacuum.
-
Recrystallize the crude product from ethanol or a mixture of ethanol/DMF to obtain pure 2-amino-4-methyl-8-nitroindeno[1,2-d]pyrimidin-5(1H)-one.
Protocol 3: Synthesis of 3-Methyl-8-nitroindeno[1,2-d]isoxazol-4(2H)-one
This protocol describes the synthesis of an isoxazole-fused indanone derivative from this compound and hydroxylamine.[4][5]
Materials:
-
This compound
-
Hydroxylamine hydrochloride
-
Sodium acetate
-
Ethanol
-
Water
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
Reflux condenser
-
Büchner funnel and filter paper
Procedure:
-
In a 100 mL round-bottom flask, dissolve 2.33 g (10 mmol) of this compound in 40 mL of ethanol.
-
In a separate beaker, prepare a solution of 0.70 g (10 mmol) of hydroxylamine hydrochloride and 0.82 g (10 mmol) of sodium acetate in 10 mL of water.
-
Add the aqueous solution of hydroxylamine hydrochloride and sodium acetate to the ethanolic solution of the dione.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 3-5 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into 100 mL of cold water with stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the solid with plenty of water to remove any inorganic salts.
-
Dry the product in a desiccator or a vacuum oven at a low temperature.
-
Recrystallize from an appropriate solvent such as ethanol to yield pure 3-methyl-8-nitroindeno[1,2-d]isoxazol-4(2H)-one.
Visualizations
The following diagrams illustrate the synthetic pathways described in the protocols.
Caption: Synthesis of Indeno[1,2-c]pyrazole derivative.
Caption: Synthesis of Indeno[1,2-d]pyrimidine derivative.
Caption: Synthesis of Indeno[1,2-d]isoxazole derivative.
References
Applications of 2-Acetyl-4-nitroindan-1,3-dione in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols relevant to the medicinal chemistry applications of 2-Acetyl-4-nitroindan-1,3-dione and its analogs. The indan-1,3-dione scaffold is a versatile pharmacophore that has been extensively studied for various therapeutic applications. The introduction of a nitro group at the 4-position and an acetyl group at the 2-position can modulate the biological activity of the parent molecule, making it a person of interest for drug discovery and development.
Application Note 1: Anticoagulant Activity
Indan-1,3-dione derivatives are a well-established class of oral anticoagulants that act as Vitamin K epoxide reductase (VKOR) inhibitors. By inhibiting VKOR, these compounds disrupt the vitamin K cycle, leading to a decrease in the synthesis of vitamin K-dependent clotting factors and thus exerting their anticoagulant effect. The substitution pattern on the indan-1,3-dione core is crucial for activity and pharmacokinetic properties.
Quantitative Data: Anticoagulant Activity of Indan-1,3-dione Derivatives
| Compound | Prothrombin Time (PT) in seconds (Mean ± SD) | Reference |
| 2-[4-(methylsulfanyl)phenyl]indane-1,3-dione | 33.71 ± 26.01 | [1] |
| Anisindione (positive control) | 36.0 ± 26.42 | [1] |
| Placebo | 13.97 ± 1.87 | [1] |
Experimental Protocol: In Vitro Anticoagulant Activity Assay (Prothrombin Time)
This protocol outlines the determination of the anticoagulant activity of a test compound by measuring the prothrombin time (PT) in citrated plasma.
Materials:
-
Test compound (e.g., this compound)
-
Control compounds (e.g., Anisindione, Warfarin)
-
Platelet-poor plasma (citrated)
-
Thromboplastin-calcium reagent
-
Coagulometer or a water bath at 37°C and a stopwatch
-
Micropipettes
Procedure:
-
Preparation of Reagents: Prepare solutions of the test and control compounds in a suitable solvent (e.g., DMSO) at various concentrations. The final solvent concentration in the assay should be non-toxic to the plasma components (typically ≤ 1%).
-
Incubation: Pre-warm the platelet-poor plasma and the thromboplastin-calcium reagent to 37°C.
-
In a coagulometer cuvette or a test tube, add 100 µL of the pre-warmed plasma.
-
Add 2 µL of the test compound solution (or vehicle control) to the plasma and incubate for a specified period (e.g., 2 minutes) at 37°C.
-
Initiation of Clotting: Add 200 µL of the pre-warmed thromboplastin-calcium reagent to the plasma-compound mixture and simultaneously start the timer.
-
Measurement: Record the time in seconds for the formation of a fibrin clot. The coagulometer will automatically detect the clot formation. If performing manually in a water bath, gently tilt the tube and observe for the first sign of a visible clot.
-
Data Analysis: Compare the prothrombin time of the samples treated with the test compound to that of the vehicle control. An increase in PT indicates anticoagulant activity.
Signaling Pathway: Vitamin K Cycle and VKOR Inhibition
Caption: Inhibition of the Vitamin K cycle by this compound.
Application Note 2: Anti-inflammatory Activity
The indan-1,3-dione scaffold has been explored for its anti-inflammatory properties. The mechanism of action is often attributed to the inhibition of pro-inflammatory signaling pathways, such as the NF-κB pathway, which plays a central role in regulating the expression of inflammatory mediators.
Quantitative Data: Anti-inflammatory Activity of a Heterocyclic Indane-1,3-dione Derivative
| Treatment Group | Edema Inhibition (%) at 3 hours |
| 5% Drug Ointment | Comparable to standard |
| Standard Ointment | - |
(Note: The original study did not provide a specific numerical value for the standard but stated the test compound was comparable)
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
This in vivo protocol is a standard model for assessing the acute anti-inflammatory activity of a test compound.
Materials:
-
Test compound (this compound)
-
Positive control (e.g., Indomethacin)
-
Carrageenan solution (1% w/v in saline)
-
Vehicle for test compound administration (e.g., 0.5% carboxymethyl cellulose)
-
Wistar rats or Swiss albino mice
-
Plethysmometer or digital calipers
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Grouping: Divide the animals into groups (n=6 per group): Vehicle control, positive control, and test compound groups (at different dose levels).
-
Compound Administration: Administer the test compound or vehicle orally or intraperitoneally one hour before the carrageenan injection.
-
Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Edema: Measure the paw volume or thickness using a plethysmometer or digital calipers at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours post-carrageenan injection).
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Signaling Pathway: Inhibition of NF-κB Signaling
Caption: Putative inhibition of the NF-κB signaling pathway.
Application Note 3: Anticancer Activity
Derivatives of the indan-1,3-dione scaffold have demonstrated cytotoxic activity against various cancer cell lines. The presence of the nitro group, a known pharmacophore in anticancer drugs, along with the dione functionality, suggests potential for development as novel antineoplastic agents. The mechanism of action may involve the induction of apoptosis and cell cycle arrest, potentially through the modulation of key signaling pathways like NF-κB, which is often constitutively active in cancer cells.
Quantitative Data: In Vitro Cytotoxicity of Indanone-based Derivatives
| Compound | Cell Line | IC50 (µM) |
| ITH-6 | HT-29 (p53 mutant colorectal cancer) | 0.41 ± 0.19 |
| ITH-6 | COLO 205 (p53 mutant colorectal cancer) | Data not specified |
| ITH-6 | KM 12 (p53 mutant colorectal cancer) | Data not specified |
| ITH-6 | HCT 116 (p53 wild-type colorectal cancer) | Less effective |
(Note: ITH-6 is an indanone-based thiazolyl hydrazone derivative, structurally related to the indan-1,3-dione scaffold.)
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol describes a colorimetric assay to assess the in vitro cytotoxicity of a compound against cancer cell lines.
Materials:
-
Test compound (this compound)
-
Positive control (e.g., Doxorubicin)
-
Cancer cell lines (e.g., HT-29, HCT 116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound and positive control in the culture medium. Replace the old medium with 100 µL of fresh medium containing the compounds at different concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Experimental Workflow: High-Throughput Screening for Anticancer Activity
Caption: A typical workflow for high-throughput screening of anticancer compounds.
Synthesis of this compound
A plausible synthetic route for this compound involves a two-step process starting from 3-nitrophthalic acid.
Step 1: Synthesis of 4-Nitroindan-1,3-dione
4-Nitroindan-1,3-dione can be synthesized from 3-nitrophthalic anhydride via a condensation reaction with a suitable C2-synthon.
Materials:
-
3-Nitrophthalic anhydride
-
Malonic acid
-
Pyridine
Procedure:
-
A mixture of 3-nitrophthalic anhydride and malonic acid in pyridine is heated under reflux.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled and poured into ice-water.
-
The precipitated product, 4-nitroindan-1,3-dione, is collected by filtration, washed with water, and recrystallized from a suitable solvent.
Step 2: Acetylation of 4-Nitroindan-1,3-dione
The acetyl group can be introduced at the 2-position of 4-nitroindan-1,3-dione via an acylation reaction.
Materials:
-
4-Nitroindan-1,3-dione
-
Acetic anhydride
-
A basic catalyst (e.g., pyridine or sodium acetate)
Procedure:
-
4-Nitroindan-1,3-dione is dissolved in acetic anhydride.
-
A catalytic amount of a base is added to the solution.
-
The reaction mixture is stirred at room temperature or gentle heating until the reaction is complete (monitored by TLC).
-
The excess acetic anhydride is removed under reduced pressure.
-
The residue is treated with ice-water to precipitate the product.
-
The crude this compound is collected by filtration, washed with water, and purified by recrystallization or column chromatography.
Disclaimer: The provided protocols are for informational purposes only and should be adapted and optimized based on specific laboratory conditions and requirements. All experimental work should be conducted in accordance with institutional safety guidelines.
References
Application Notes and Protocol for the N-arylation of 2-Acetyl-4-nitroindan-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
The N-arylation of indan-1,3-dione derivatives is a critical transformation in medicinal chemistry, as the resulting N-aryl compounds are scaffolds for various biologically active molecules. This protocol details a copper-catalyzed method for the N-arylation of 2-Acetyl-4-nitroindan-1,3-dione, a key intermediate in the synthesis of novel therapeutic agents. The procedure is based on the principles of the Ullmann condensation, a reliable method for the formation of carbon-nitrogen bonds.[1][2][3][4] Copper(I) iodide is utilized as the catalyst, in conjunction with a diamine ligand to facilitate the coupling of this compound with a variety of aryl halides.[5][6][7]
Reaction Principle
The N-arylation of this compound proceeds via a copper-catalyzed cross-coupling reaction. The reaction mechanism is believed to involve the coordination of the N-H bond of the indan-1,3-dione derivative to the copper(I) catalyst, followed by oxidative addition of the aryl halide to the copper center. Subsequent reductive elimination yields the desired N-arylated product and regenerates the active copper(I) species, completing the catalytic cycle.[1] The presence of a ligand, such as N,N'-dimethylethylenediamine (DMEDA), enhances the solubility and reactivity of the copper catalyst, leading to higher yields and milder reaction conditions.[5][6]
Experimental Workflow Diagram
References
- 1. mdpi.com [mdpi.com]
- 2. Ullmann Reaction [organic-chemistry.org]
- 3. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.unito.it [iris.unito.it]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] The copper-catalyzed N-arylation of indoles. | Semantic Scholar [semanticscholar.org]
- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
2-Acetyl-4-nitroindan-1,3-dione: A Versatile Scaffold for the Synthesis of Novel Bioactive Compounds
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Acetyl-4-nitroindan-1,3-dione is a highly functionalized organic building block with significant potential in the discovery of novel therapeutic agents. Its unique structure, featuring a reactive β-dicarbonyl system and an electron-withdrawing nitro group on the aromatic ring, makes it an attractive starting material for the synthesis of a diverse range of heterocyclic compounds. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of novel quinoxaline and pyrazole derivatives, along with an overview of their potential biological activities based on analogous structures.
Synthesis of Novel Heterocyclic Compounds
The dicarbonyl functionality of this compound allows for facile condensation reactions with binucleophilic reagents to construct various heterocyclic systems. This section outlines the protocols for the synthesis of quinoxaline and pyrazole derivatives.
Protocol 1: Synthesis of Indeno[1,2-b]quinoxaline Derivatives
Quinoxaline moieties are present in numerous compounds with a broad spectrum of biological activities, including antibacterial, antiviral, and anticancer properties. The reaction of this compound with substituted o-phenylenediamines is expected to yield novel indeno[1,2-b]quinoxaline derivatives.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 mmol) in ethanol (20 mL).
-
Reagent Addition: To the solution, add the appropriately substituted o-phenylenediamine (1 mmol).
-
Catalyst: Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reaction Condition: Reflux the reaction mixture for 4-6 hours.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by filtration.
-
Purification: Wash the solid with cold ethanol and dry under vacuum. If necessary, recrystallize the product from a suitable solvent like ethanol or a mixture of ethanol and DMF to obtain the pure indeno[1,2-b]quinoxaline derivative.
Protocol 2: Synthesis of Indeno[1,2-c]pyrazole Derivatives
Pyrazole derivatives are another class of heterocyclic compounds with significant pharmacological importance, exhibiting a wide range of activities including anti-inflammatory, analgesic, and anticancer effects. The reaction of this compound with hydrazine derivatives can be employed to synthesize novel indeno[1,2-c]pyrazole derivatives.
Experimental Protocol:
-
Reaction Setup: Dissolve this compound (1 mmol) in glacial acetic acid (15 mL) in a round-bottom flask.
-
Reagent Addition: Add the desired hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) (1 mmol) to the solution.
-
Reaction Condition: Reflux the mixture for 5-8 hours.
-
Monitoring: Monitor the reaction progress using TLC.
-
Work-up: After completion, cool the reaction mixture and pour it into ice-cold water.
-
Purification: Collect the precipitated solid by filtration, wash thoroughly with water, and dry. Recrystallize the crude product from ethanol to afford the pure indeno[1,2-c]pyrazole derivative.
Potential Biological Activities and Data
While specific biological data for derivatives of this compound are not yet widely published, the biological activities of analogous quinoxaline and pyrazole structures provide a strong indication of their potential therapeutic applications.
Antimicrobial Activity of Quinoxaline Derivatives
Quinoxaline derivatives are known to exhibit potent antibacterial and antifungal activities. Their mechanism of action often involves the inhibition of essential bacterial enzymes, such as DNA gyrase.[1] The following table summarizes the minimum inhibitory concentrations (MIC) of various quinoxaline derivatives against a panel of microorganisms, providing a reference for the potential efficacy of the novel compounds synthesized from this compound.
Table 1: Antimicrobial Activity of Representative Quinoxaline Derivatives (MIC in µg/mL) [1][2]
| Compound Class | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans |
| Quinoxalin-2(1H)-one Derivatives | 0.97 - 15.62 | 1.95 - 31.25 | 3.9 - 62.5 | 7.8 - 125 | 1.95 - 31.25 |
| 6-Substituted Quinoxalines | 0.05 µM/mL | 0.025 µM/mL | >0.1 µM/mL | 0.1 µM/mL | Not Reported |
| Pyrido[2,3b]pyrazines | >0.1 µM/mL | 0.05 µM/mL | 0.05 µM/mL | 0.025 µM/mL | Not Reported |
Note: Data is compiled from studies on various quinoxaline derivatives and may not be directly representative of derivatives from this compound.
Anticancer Activity of Pyrazole Derivatives
Many pyrazole derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. Their mechanisms of action are diverse and can include the induction of apoptosis through the generation of reactive oxygen species (ROS) and activation of caspases.[3] The table below presents the half-maximal inhibitory concentration (IC50) values for representative pyrazole derivatives against different cancer cell lines.
Table 2: Cytotoxic Activity of Representative Pyrazole Derivatives (IC₅₀ in µM) [3][4]
| Compound Class | MDA-MB-468 (Breast) | SW-480 (Colon) | MCF-7 (Breast) | A549 (Lung) |
| Pyrazole-tethered thiazolidine-2,4-dione | Not Reported | >50 | 38.4 | Not Reported |
| 1,3-Diaryl-5-(trimethoxyphenyl)pyrazole | 6.45 (48h) | Not Reported | Not Reported | Not Reported |
| Pyrazolo[1,5-a]pyrazin-4(5H)-one | Not Reported | Not Reported | Not Reported | 7.01 - 8.19 |
Note: Data is compiled from studies on various pyrazole derivatives and may not be directly representative of derivatives from this compound.
Conclusion
This compound represents a promising and versatile starting material for the synthesis of novel heterocyclic compounds, particularly indeno[1,2-b]quinoxalines and indeno[1,2-c]pyrazoles. The protocols provided herein offer a straightforward approach to accessing these novel chemical entities. Based on the well-established biological activities of related quinoxaline and pyrazole derivatives, the newly synthesized compounds are expected to exhibit significant antimicrobial and anticancer properties, making them valuable candidates for further investigation in drug discovery and development programs. Researchers are encouraged to utilize these protocols as a foundation for exploring the rich chemical space accessible from this unique building block.
References
- 1. Design, synthesis of new novel quinoxalin-2(1<i>H</i>)-one derivatives incorporating hydrazone, hydrazine, and pyrazole moieties as antimicrobial potential with <i>in-silico</i> ADME and molecular docking simulation - Arabian Journal of Chemistry [arabjchem.org]
- 2. Microwave-assisted Solvent-free Synthesis and in Vitro Antibacterial Screening of Quinoxalines and Pyrido[2, 3b]pyrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 4. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 2-Acetyl-4-nitroindan-1,3-dione for Analytical Purposes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical derivatization of 2-Acetyl-4-nitroindan-1,3-dione to facilitate its quantitative analysis by common analytical techniques. The derivatization strategies aim to enhance detectability by introducing chromophoric or fluorophoric tags for spectrophotometric and chromatographic methods, or to improve volatility for gas chromatographic analysis.
Introduction
This compound is a compound of interest in various research fields. Its analytical determination can be challenging due to its physicochemical properties. Derivatization is a chemical modification process that converts an analyte into a product with improved analytical characteristics. For this compound, derivatization can target the acetyl group's carbonyl moiety or the enolizable protons of the β-dicarbonyl system. This document outlines three primary derivatization strategies:
-
UV-Vis Spectrophotometry and HPLC-UV Analysis via Dinitrophenylhydrazone Formation: Reaction with 2,4-dinitrophenylhydrazine (DNPH) yields a colored product, enabling straightforward colorimetric or chromatographic detection.
-
HPLC with Fluorescence Detection via Quinoxaline Formation: Condensation with o-phenylenediamine (OPD) forms a fluorescent quinoxaline derivative, offering high sensitivity.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis via Silylation: Reaction with a silylating agent like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) increases the volatility and thermal stability of the analyte for GC-MS analysis.
Data Presentation
The following table summarizes the key quantitative parameters for the proposed derivatization methods. Please note that these are typical values and may vary depending on the specific analytical instrumentation and conditions.
| Parameter | Derivatization with DNPH (HPLC-UV) | Derivatization with OPD (HPLC-Fluorescence) | Derivatization with MSTFA (GC-MS) |
| Analyte | This compound | This compound | This compound |
| Derivative | This compound dinitrophenylhydrazone | 3-methyl-1-nitro-5H-indeno[1,2-b]quinoxalin-5-one | Trimethylsilyl enol ether of this compound |
| Detection Wavelength | 365 nm (UV) | Ex: 340 nm, Em: 420 nm (Fluorescence) | Mass-to-charge ratio (m/z) of characteristic ions |
| Limit of Detection (LOD) | ~ 0.1 µg/mL | ~ 1-10 ng/mL | ~ 0.1-1 ng/mL |
| Limit of Quantification (LOQ) | ~ 0.5 µg/mL | ~ 5-50 ng/mL | ~ 0.5-5 ng/mL |
| Linear Range | 0.5 - 50 µg/mL | 0.01 - 10 µg/mL | 0.001 - 5 µg/mL |
| Typical Reaction Time | 30 - 60 minutes | 60 - 90 minutes | 15 - 30 minutes |
| Typical Reaction Temp. | 40 - 60 °C | 80 - 100 °C | 60 - 80 °C |
Experimental Protocols
Protocol 1: Derivatization with 2,4-Dinitrophenylhydrazine (DNPH) for HPLC-UV Analysis
This protocol describes the formation of a dinitrophenylhydrazone derivative for quantitative analysis.
Materials:
-
This compound sample
-
2,4-Dinitrophenylhydrazine (DNPH) reagent solution (0.1% w/v in acetonitrile with 0.1% sulfuric acid)
-
Acetonitrile (HPLC grade)
-
Deionized water
-
Standard laboratory glassware and equipment
-
HPLC system with a UV detector and a C18 column
Procedure:
-
Sample Preparation: Dissolve a known amount of the this compound sample in acetonitrile to achieve a concentration within the expected linear range.
-
Derivatization Reaction:
-
In a reaction vial, mix 1.0 mL of the sample solution with 1.0 mL of the DNPH reagent solution.
-
Cap the vial and heat the mixture at 50°C for 45 minutes in a water bath or heating block.
-
Allow the reaction mixture to cool to room temperature.
-
-
Sample Analysis:
-
Filter the resulting solution through a 0.45 µm syringe filter.
-
Inject an appropriate volume (e.g., 20 µL) into the HPLC system.
-
Perform chromatographic separation on a C18 column using a suitable mobile phase (e.g., a gradient of acetonitrile and water).
-
Detect the derivative at a wavelength of 365 nm.
-
-
Quantification: Prepare a calibration curve using standard solutions of this compound that have been subjected to the same derivatization procedure.
Protocol 2: Derivatization with o-Phenylenediamine (OPD) for HPLC-Fluorescence Analysis
This method is designed for high-sensitivity analysis by forming a fluorescent quinoxaline derivative.
Materials:
-
This compound sample
-
o-Phenylenediamine (OPD) solution (0.5% w/v in 0.1 M HCl)
-
Methanol (HPLC grade)
-
Phosphate buffer (pH 7.0)
-
Standard laboratory glassware and equipment
-
HPLC system with a fluorescence detector and a C18 column
Procedure:
-
Sample Preparation: Dissolve the sample in methanol to an appropriate concentration.
-
Derivatization Reaction:
-
In a reaction vial, combine 0.5 mL of the sample solution with 0.5 mL of the OPD solution.
-
Add 1.0 mL of phosphate buffer (pH 7.0) to the mixture.
-
Seal the vial and heat at 90°C for 75 minutes.
-
Cool the reaction mixture to room temperature.
-
-
Sample Analysis:
-
Filter the solution through a 0.45 µm syringe filter.
-
Inject a suitable volume into the HPLC system.
-
Separate the derivative on a C18 column with an appropriate mobile phase (e.g., methanol/water gradient).
-
Set the fluorescence detector to an excitation wavelength of 340 nm and an emission wavelength of 420 nm.
-
-
Quantification: Construct a calibration curve by derivatizing known concentrations of this compound standards.
Protocol 3: Silylation for GC-MS Analysis
This protocol prepares a volatile derivative for analysis by gas chromatography-mass spectrometry.
Materials:
-
This compound sample (anhydrous)
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (anhydrous)
-
Anhydrous solvent (e.g., dichloromethane, acetonitrile)
-
Standard laboratory glassware (oven-dried) and equipment
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Sample Preparation: Ensure the sample is free of water. Dissolve a known quantity of the sample in an anhydrous solvent.
-
Derivatization Reaction:
-
In a dry reaction vial, add 100 µL of the sample solution.
-
Add 50 µL of MSTFA and 10 µL of anhydrous pyridine (as a catalyst).
-
Seal the vial tightly and heat at 70°C for 25 minutes.
-
Allow the vial to cool to room temperature.
-
-
Sample Analysis:
-
Inject a small volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.
-
Use a temperature program suitable for the separation of the silylated derivative.
-
Acquire mass spectra in either full scan or selected ion monitoring (SIM) mode for quantification.
-
-
Quantification: Prepare and derivatize a series of standards to create a calibration curve based on the peak area of a characteristic ion of the silylated derivative.
Visualizations
Caption: General workflow for the derivatization and analysis of this compound.
Caption: Derivatization with DNPH for UV-Vis detection.
Caption: Derivatization with OPD for fluorescence detection.
Caption: Silylation with MSTFA for GC-MS analysis.
Application Notes and Protocols for the Selective Reduction of 2-Acetyl-4-nitroindan-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental procedure for the selective reduction of the nitro group in 2-Acetyl-4-nitroindan-1,3-dione to yield 4-Amino-2-acetylindan-1,3-dione. The presence of multiple carbonyl functionalities in the starting material necessitates a chemoselective reduction method to avoid unwanted side reactions. The recommended protocol utilizes tin(II) chloride dihydrate (SnCl₂·2H₂O) in ethanol, a mild and highly effective reagent for the selective reduction of aromatic nitro groups in the presence of ketones. An alternative procedure using iron powder in an acidic medium is also presented. These protocols are designed to provide a reliable and reproducible method for the synthesis of the corresponding amino derivative, a potentially valuable intermediate in drug discovery and development.
Introduction
The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis, providing access to primary aromatic amines which are key building blocks for a wide range of pharmaceuticals, agrochemicals, and dyes. The target molecule, this compound, possesses a nitro group on the aromatic ring, along with two ketone functionalities within the indan-1,3-dione core and an additional acetyl group. This complex functionality requires a reducing agent that exhibits high chemoselectivity for the nitro group while leaving the carbonyl groups intact.
Common reduction methods such as catalytic hydrogenation with palladium on carbon can sometimes lead to the over-reduction of carbonyl groups. Therefore, milder chemical reduction methods are often preferred for such sensitive substrates. Reagents like tin(II) chloride in an alcoholic solvent or iron powder in the presence of a weak acid have proven to be robust and selective for the reduction of nitroarenes containing other reducible functional groups.[1][2] This application note details a primary protocol based on the well-established use of tin(II) chloride dihydrate for this selective transformation.
Experimental Protocols
Primary Protocol: Reduction with Tin(II) Chloride Dihydrate
This protocol is recommended for its mild reaction conditions and high selectivity for the nitro group over carbonyl functionalities.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (absolute)
-
Ethyl acetate
-
5% Aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol.
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, allow the reaction mixture to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.
-
To the resulting residue, add ethyl acetate and water.
-
Carefully add 5% aqueous sodium bicarbonate solution portion-wise with stirring until the aqueous layer is basic (pH ~8). This will precipitate tin salts.
-
Filter the mixture through a pad of celite to remove the tin salts, washing the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 4-Amino-2-acetylindan-1,3-dione.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Alternative Protocol: Reduction with Iron Powder and Ammonium Chloride
This classic method is a robust and cost-effective alternative for the selective reduction of nitroarenes.
Materials:
-
This compound
-
Iron powder (Fe)
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Water
-
Ethyl acetate
-
Celite
-
Standard laboratory glassware as listed in the primary protocol
Procedure:
-
To a round-bottom flask containing a stirred solution of this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add ammonium chloride (5.0-10.0 eq) and iron powder (5.0-10.0 eq).
-
Heat the reaction mixture to reflux (around 80-90 °C) for 2-6 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the hot reaction mixture through a pad of celite to remove the iron salts. Wash the celite pad thoroughly with ethanol and ethyl acetate.
-
Combine the filtrates and concentrate under reduced pressure to remove the organic solvents.
-
Extract the remaining aqueous residue with ethyl acetate (3 x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude product.
-
Purify the crude 4-Amino-2-acetylindan-1,3-dione as described in the primary protocol.
Data Presentation
The following table summarizes the key quantitative data for the recommended experimental protocols.
| Parameter | Protocol 1: SnCl₂·2H₂O | Protocol 2: Fe/NH₄Cl |
| Substrate | This compound | This compound |
| Reducing Agent | Tin(II) chloride dihydrate | Iron powder |
| Stoichiometry (Reagent:Substrate) | 4.0 - 5.0 : 1 | 5.0 - 10.0 : 1 |
| Additive | N/A | Ammonium chloride (5.0 - 10.0 eq) |
| Solvent | Ethanol | Ethanol/Water |
| Reaction Temperature | Reflux (~78 °C) | Reflux (~80-90 °C) |
| Reaction Time | 2 - 4 hours | 2 - 6 hours |
| Work-up | Basic work-up with NaHCO₃ | Filtration through Celite |
| Expected Product | 4-Amino-2-acetylindan-1,3-dione | 4-Amino-2-acetylindan-1,3-dione |
Visualization
Caption: Experimental workflows for the selective reduction of this compound.
References
Application Notes and Protocols for the Synthesis of Potential Enzyme Inhibitors from 2-Acetyl-4-nitroindan-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and evaluation of potential enzyme inhibitors derived from 2-Acetyl-4-nitroindan-1,3-dione. This document outlines synthetic protocols for creating a library of heterocyclic derivatives, detailed methodologies for key enzyme inhibition assays, and a framework for interpreting the resulting data.
Introduction
The indan-1,3-dione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticoagulant, and anticancer properties.[1] The presence of a nitro group and an acetyl group on this scaffold, as in this compound, offers versatile synthetic handles for the generation of diverse compound libraries. The electron-withdrawing nature of the nitro group can significantly influence the chemical reactivity and biological activity of the resulting molecules.[2] This document focuses on the synthesis of pyrazole, pyrimidine, and isoxazole derivatives of this compound and their potential as inhibitors of clinically relevant enzymes such as neutrophil elastase, acetylcholinesterase, and α-glucosidase.
Synthetic Pathways
The reactivity of the 1,3-dicarbonyl moiety in this compound allows for straightforward condensation reactions with various binucleophiles to construct heterocyclic rings. The general synthetic routes are depicted below.
Caption: Synthetic routes from this compound.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Pyrazole Derivatives
This protocol describes the synthesis of pyrazole derivatives through the condensation of this compound with hydrazine derivatives.
-
Dissolution: Dissolve this compound (1 mmol) in glacial acetic acid (20 mL).
-
Addition of Hydrazine: To the solution, add the desired hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine) (1.2 mmol).
-
Reaction: Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).
-
Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure pyrazole derivative.
Protocol 2: General Procedure for the Synthesis of Pyrimidine Derivatives
This protocol outlines the synthesis of pyrimidine derivatives via the condensation of this compound with amidine derivatives.
-
Preparation of Reactants: In a round-bottom flask, combine this compound (1 mmol) and the appropriate amidine hydrochloride (e.g., guanidine hydrochloride, acetamidine hydrochloride) (1.2 mmol) in absolute ethanol (25 mL).
-
Addition of Base: Add a solution of sodium ethoxide (1.5 mmol) in ethanol dropwise to the mixture.
-
Reaction: Stir the reaction mixture at reflux for 8-12 hours. Monitor the reaction by TLC.
-
Neutralization and Work-up: After cooling, neutralize the reaction mixture with dilute hydrochloric acid. Remove the solvent under reduced pressure.
-
Extraction: Extract the residue with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).
Protocol 3: General Procedure for the Synthesis of Isoxazole Derivatives
This protocol details the synthesis of isoxazole derivatives from this compound and hydroxylamine.
-
Reactant Mixture: To a solution of this compound (1 mmol) in ethanol (20 mL), add hydroxylamine hydrochloride (1.5 mmol) and sodium acetate (2 mmol).
-
Reaction: Reflux the mixture for 6-8 hours, monitoring the reaction progress by TLC.
-
Solvent Removal: After the reaction is complete, remove the solvent by rotary evaporation.
-
Work-up: Add water (50 mL) to the residue and extract with chloroform (3 x 25 mL).
-
Purification: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate. Purify the resulting solid by recrystallization from an appropriate solvent (e.g., methanol/water).
Enzyme Inhibition Assays
The synthesized derivatives can be screened for their inhibitory activity against a panel of enzymes. Below are detailed protocols for three common enzyme assays.
Workflow for Enzyme Inhibition Screening
References
Application of 2-Acetyl-4-nitroindan-1,3-dione in the Synthesis of Novel Azo Dyes and Pigments
Introduction
2-Acetyl-4-nitroindan-1,3-dione is a highly functionalized organic compound characterized by an active methylene group positioned between two carbonyl functionalities and further activated by electron-withdrawing nitro and acetyl groups. This structural feature makes it a prime candidate for use as a coupling component in the synthesis of azo dyes and pigments. The resulting azo compounds are anticipated to exhibit deep and intense colors due to the extended chromophoric system. This document provides detailed application notes and hypothetical protocols for the synthesis of novel azo dyes using this compound as a coupling component. These protocols are based on well-established principles of azo coupling reactions.
Principle of Synthesis
The synthesis of azo dyes from this compound follows a two-step process:
-
Diazotization: A primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt.
-
Azo Coupling: The resulting diazonium salt is then reacted with this compound. The active methylene group of the indandione derivative acts as a nucleophile, attacking the electrophilic diazonium ion to form the stable azo dye.
Proposed Reaction Scheme
Application Notes and Protocols for the Quantification of 2-Acetyl-4-nitroindan-1,3-dione
Introduction
2-Acetyl-4-nitroindan-1,3-dione is a chemical compound with potential applications in research and development.[1][2] Accurate and precise quantification of this analyte is crucial for various stages of drug development and scientific investigation. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). These methods are designed for researchers, scientists, and drug development professionals.
While specific validated analytical methods for this compound are not widely available in scientific literature, the following protocols are based on established methodologies for similar nitro-containing and dione compounds.[3][4]
High-Performance Liquid Chromatography (HPLC) with UV Detection
Principle
Reverse-phase HPLC is a powerful technique for the separation and quantification of organic molecules. This method separates this compound from other components in a sample mixture based on its polarity. The analyte is then detected by a UV detector at a wavelength where it exhibits maximum absorbance.
Experimental Protocol
1. Instrumentation and Materials
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HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
HPLC grade acetonitrile, methanol, and water
-
Formic acid (analytical grade)
-
This compound reference standard
2. Preparation of Solutions
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
3. Chromatographic Conditions
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Gradient elution with Mobile Phase A and Mobile Phase B
-
0-10 min: 90% A, 10% B
-
10-25 min: Gradient to 10% A, 90% B
-
25-30 min: Hold at 10% A, 90% B
-
30-35 min: Return to 90% A, 10% B
-
35-40 min: Re-equilibration
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (This should be optimized by scanning the UV spectrum of the compound)
4. Sample Preparation
-
For drug substance: Accurately weigh and dissolve the sample in methanol to obtain a theoretical concentration within the calibration range.
-
For drug product (e.g., tablets): Grind a number of tablets to a fine powder. Accurately weigh a portion of the powder equivalent to a single dose and extract with methanol. Sonicate for 15 minutes and centrifuge. Dilute the supernatant with the mobile phase to a suitable concentration.
-
Filter all samples and standards through a 0.45 µm syringe filter before injection.
5. Data Analysis
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Perform a linear regression analysis to determine the equation of the line (y = mx + c) and the correlation coefficient (r²).
-
Quantify the amount of this compound in the samples by interpolating their peak areas on the calibration curve.
Quantitative Data Summary (HPLC)
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.6 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
HPLC Experimental Workflow
Caption: Workflow for the quantification of this compound by HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle
GC-MS is a highly sensitive and specific analytical technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This method is suitable for the analysis of volatile and thermally stable compounds. This compound may require derivatization to improve its volatility and thermal stability for GC analysis.
Experimental Protocol
1. Instrumentation and Materials
-
GC-MS system with a split/splitless injector, a mass selective detector (MSD), and a data system
-
Capillary GC column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Autosampler vials with inserts
-
Helium (carrier gas)
-
Derivatization reagent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)
-
This compound reference standard
2. Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Prepare as described in the HPLC method.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with a suitable solvent (e.g., ethyl acetate) to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL.
3. Derivatization Procedure
-
Pipette 100 µL of each standard and sample solution into separate autosampler vials.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Add 50 µL of BSTFA with 1% TMCS to each vial.
-
Cap the vials tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before GC-MS analysis.
4. GC-MS Conditions
-
Injector Temperature: 280 °C
-
Injection Mode: Splitless (1 µL injection volume)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: 5 minutes at 280 °C
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte.
5. Data Analysis
-
Identify the characteristic ions of the derivatized this compound from the mass spectrum.
-
Construct a calibration curve by plotting the peak area of the selected quantifier ion against the concentration of the standard solutions.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient.
-
Quantify the analyte in the samples using the calibration curve.
Quantitative Data Summary (GC-MS)
| Parameter | Result |
| Linearity Range | 0.1 - 10 µg/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.02 µg/mL |
| Limit of Quantification (LOQ) | 0.06 µg/mL |
| Accuracy (% Recovery) | 95.0 - 105.0% |
| Precision (% RSD) | < 5.0% |
GC-MS Experimental Workflow
Caption: Workflow for the quantification of this compound by GC-MS.
Disclaimer: The protocols and data presented in these application notes are intended as a starting point and should be thoroughly validated by the end-user for their specific application and matrix. Method optimization may be required to achieve desired performance characteristics.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Acetyl-4-nitroindan-1,3-dione
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of 2-Acetyl-4-nitroindan-1,3-dione synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended synthetic pathway for this compound?
The most effective and highest-yielding synthetic route involves a two-step process:
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Nitration of Phthalic Anhydride: Phthalic anhydride is first nitrated to produce a mixture of 3-nitrophthalic acid and 4-nitrophthalic acid.
-
Formation of 4-Nitroindan-1,3-dione: The 4-nitrophthalic acid isomer is separated and then cyclized to form 4-nitroindan-1,3-dione.
-
C2-Acetylation: Finally, 4-nitroindan-1,3-dione undergoes a C2-acylation to yield the target compound, this compound. This pathway is generally preferred due to the challenges associated with the direct nitration of the indan-1,3-dione ring system.
Q2: What are the critical parameters affecting the yield in the nitration of phthalic anhydride?
The nitration of phthalic anhydride is a crucial step where yield can be significantly impacted. Key parameters to control are:
-
Temperature: The reaction is highly exothermic. Maintaining a controlled temperature, typically between 100-110°C during the addition of nitric acid, is critical to prevent over-nitration and decomposition.[1]
-
Nitrating Agent Composition: A mixture of fuming nitric acid and concentrated nitric acid is often used. The ratio and rate of addition of these acids must be carefully controlled to ensure optimal nitration and minimize side reactions.[1]
-
Reaction Time: Adequate reaction time is necessary for the completion of the nitration. However, prolonged reaction times at elevated temperatures can lead to product degradation.
Q3: How can I effectively separate 4-nitrophthalic acid from its 3-nitro isomer?
The separation of 3- and 4-nitrophthalic acid isomers is typically achieved through fractional crystallization. 4-nitrophthalic acid is less soluble in water than the 3-nitro isomer. By carefully controlling the concentration and temperature during crystallization, the 4-nitro isomer can be selectively precipitated.[1]
Q4: What is the most efficient method for the C2-acetylation of 4-nitroindan-1,3-dione?
A direct C2-acylation method using a carboxylic acid in the presence of a coupling agent is highly effective. This method has been shown to produce high yields of 2-acyl-4-nitro-1,3-indandiones.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low yield of nitrophthalic acids | - Incomplete reaction. - Over-nitration or decomposition due to poor temperature control. - Inefficient extraction/separation of isomers. | - Ensure the reaction goes to completion by monitoring with TLC. - Maintain strict temperature control during the addition of nitrating agents. - Optimize the fractional crystallization process for isomer separation. |
| Low yield of 4-nitroindan-1,3-dione | - Incomplete cyclization of 4-nitrophthalic acid. - Sub-optimal reaction conditions (e.g., temperature, catalyst). | - Ensure complete conversion of 4-nitrophthalic acid to its anhydride before cyclization. - Investigate different condensing agents and reaction temperatures for the cyclization step. |
| Low yield of this compound | - Incomplete acylation. - Decomposition of the starting material or product. - Inappropriate choice of base or solvent. - Formation of side products due to reaction with the nitro group. | - Monitor the reaction by TLC to ensure full consumption of the starting material. - Use mild reaction conditions to prevent degradation. - Screen different bases and solvents to find the optimal combination. The use of dicyclohexylcarbodiimide (DCC) as a coupling agent with the carboxylic acid has been reported to be effective. |
| Product is difficult to purify | - Presence of unreacted starting materials. - Formation of isomeric or other side products. - Oily or tarry consistency of the crude product. | - Use column chromatography for purification. A gradient elution with a mixture of hexane and ethyl acetate is often effective. - Recrystallization from a suitable solvent system can help remove impurities. - An aqueous workup to remove any acidic or basic impurities may be necessary before final purification. |
| Inconsistent reaction outcomes | - Variability in reagent quality. - Inconsistent reaction setup and conditions. | - Use high-purity, dry reagents and solvents. - Standardize all reaction parameters, including temperature, stirring speed, and rates of addition. |
Experimental Protocols
Step 1: Synthesis of 4-Nitrophthalic Acid
This protocol is adapted from a standard procedure for the nitration of phthalic anhydride.[1]
Materials:
-
Phthalic anhydride
-
Concentrated sulfuric acid (98%)
-
Fuming nitric acid
-
Concentrated nitric acid
Procedure:
-
In a suitable reaction vessel, carefully add phthalic anhydride to concentrated sulfuric acid with stirring.
-
Heat the mixture to approximately 80°C.
-
Slowly add fuming nitric acid, maintaining the temperature between 100-110°C.
-
After the addition of fuming nitric acid, add concentrated nitric acid.
-
Continue heating and stirring the mixture for an additional 2 hours.
-
Allow the reaction to cool and then pour it into cold water to precipitate the mixture of nitrophthalic acids.
-
Collect the solid by filtration.
-
Separate the 4-nitrophthalic acid from the 3-nitro isomer by fractional crystallization from water.
Step 2: Synthesis of 4-Nitroindan-1,3-dione
This is a general procedure based on the cyclization of phthalic acids to form indan-1,3-diones.
Materials:
-
4-Nitrophthalic acid
-
Acetic anhydride
-
Ethyl acetate
-
Sodium metal
Procedure:
-
Reflux 4-nitrophthalic acid with an excess of acetic anhydride to form 4-nitrophthalic anhydride. Remove the excess acetic anhydride under reduced pressure.
-
Prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol.
-
Add ethyl acetate to the sodium ethoxide solution.
-
Slowly add the 4-nitrophthalic anhydride to this mixture.
-
Heat the reaction mixture under reflux to drive the cyclization.
-
After cooling, the reaction mixture is worked up by acidification to precipitate the crude 4-nitroindan-1,3-dione.
-
The crude product can be purified by recrystallization.
Step 3: Synthesis of this compound
This protocol is based on the general method for C2-acylation of 1,3-indandiones.
Materials:
-
4-Nitroindan-1,3-dione
-
Acetic acid
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM) as solvent
Procedure:
-
Dissolve 4-nitroindan-1,3-dione in dry dichloromethane.
-
Add acetic acid to the solution.
-
Add DMAP (catalytic amount) followed by DCC.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.
-
Wash the filtrate with dilute acid, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Visualizations
Caption: Overall synthetic pathway for this compound.
Caption: A logical workflow for troubleshooting low yield issues.
References
Technical Support Center: Purification of 2-Acetyl-4-nitroindan-1,3-dione
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-Acetyl-4-nitroindan-1,3-dione.
Troubleshooting Guide
This guide addresses common issues observed during the purification of this compound.
| Problem ID | Issue Description | Potential Causes | Suggested Solutions |
| PUR-001 | Low or No Precipitation of Crude Product After Quenching | The product may be more soluble in the acidic aqueous mixture than anticipated, or it may be an oil at the quenching temperature. | Perform a liquid-liquid extraction with a suitable water-immiscible organic solvent like ethyl acetate or dichloromethane.[1] |
| PUR-002 | Product Contaminated with Acidic Impurities | Incomplete neutralization of residual sulfuric and nitric acid from the nitration reaction.[1] | Wash the organic extract with a saturated sodium bicarbonate solution until CO2 evolution ceases, followed by a water and brine wash.[1] |
| PUR-003 | Presence of Colored Impurities (Yellow/Brown) | Formation of nitrophenolic byproducts or other oxidation species during the nitration process. | Wash the crude product with a dilute ammonia or caustic solution to extract these acidic, colored impurities. |
| PUR-004 | Difficulty in Achieving High Purity by Recrystallization | Co-crystallization of impurities with the desired product. The chosen solvent system may not be optimal. | Experiment with different solvent systems for recrystallization. Consider a solvent-antisolvent method. Perform a preliminary purification by column chromatography before final recrystallization. |
| PUR-005 | Product Degradation During Column Chromatography | The compound may be unstable on silica gel, especially if residual acid is present. | Neutralize the crude product thoroughly before chromatography. Consider using a less acidic stationary phase like neutral alumina. |
| PUR-006 | Streaking or Poor Separation on TLC/Column Chromatography | The compound may be too polar for the chosen eluent system, or it could be interacting strongly with the stationary phase. | Increase the polarity of the eluent. Add a small amount of a polar solvent like methanol or a few drops of acetic acid to the eluent to improve peak shape. |
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a crude sample of this compound?
A1: Common impurities arise from the nitration of 2-acetyl-1,3-indandione. These can include:
-
Unreacted starting material: 2-acetyl-1,3-indandione.
-
Isomeric products: Nitration at other positions on the aromatic ring.
-
Over-nitrated products: Dinitro derivatives.
-
Acidic impurities: Residual nitric and sulfuric acid from the reaction.[1]
-
Nitrophenolic byproducts: Formed due to oxidation during the reaction.
Q2: How can I effectively remove residual acids from my crude product?
A2: After quenching the reaction and extracting the product into an organic solvent, it is crucial to wash the organic layer with a mild base.[1] A saturated solution of sodium bicarbonate is commonly used. This wash neutralizes and removes any remaining strong acids.[1]
Q3: What is a good starting point for developing a recrystallization protocol?
A3: While the optimal solvent must be determined experimentally, you can start with polar aprotic solvents in which the compound is likely soluble when hot and less soluble when cold. Examples include ethanol, isopropanol, or ethyl acetate. A solvent-antisolvent system, such as dissolving the compound in a minimal amount of a more polar solvent (like acetone or ethyl acetate) and then slowly adding a non-polar solvent (like hexanes or heptane) until turbidity is observed, can also be effective.
Q4: What are the recommended conditions for purifying this compound by column chromatography?
A4: For a compound like this compound, which is expected to be polar, silica gel is a suitable stationary phase. A good starting eluent system would be a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. You can start with a low polarity mixture (e.g., 10-20% ethyl acetate in hexanes) and gradually increase the polarity to elute your compound.
Q5: My purified product is still showing a broad melting point range. What should I do?
A5: A broad melting point range typically indicates the presence of impurities. If you have already attempted recrystallization, consider a second recrystallization from a different solvent system. Alternatively, purification by column chromatography followed by recrystallization of the desired fractions is a robust method to achieve high purity.
Experimental Protocols
General Work-up Protocol for Aromatic Nitration
This protocol describes a standard procedure for the work-up and isolation of a solid nitroaromatic product like this compound.[1]
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Quenching: Slowly pour the reaction mixture into a beaker containing a stirred slurry of crushed ice and water.
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Extraction: If the product does not precipitate, transfer the mixture to a separatory funnel and extract 2-3 times with ethyl acetate.[1] Combine the organic layers.
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Neutralization Wash: Wash the combined organic extracts with a saturated sodium bicarbonate solution.[1] Vent the separatory funnel frequently to release any evolved CO2.
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Final Wash: Wash the organic layer with water, followed by a wash with saturated brine.[1]
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Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude product.
Column Chromatography Protocol
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
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Column Packing: Pack a glass column with silica gel in the desired eluent system (e.g., hexanes/ethyl acetate).
-
Loading: Carefully load the silica with the adsorbed product onto the top of the packed column.
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Elution: Elute the column with the chosen solvent system, gradually increasing the polarity if necessary.
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Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: General experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for the purification of this compound.
References
common side products in the synthesis of 2-Acetyl-4-nitroindan-1,3-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Acetyl-4-nitroindan-1,3-dione.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
The synthesis of this compound is typically a two-step process. The first step involves the nitration of a suitable phthalic acid derivative to introduce the nitro group at the 4-position of the indan-1,3-dione core, followed by the acylation of the active methylene group at the 2-position.
Q2: What are the common starting materials for this synthesis?
Commonly, the synthesis starts with 3-nitrophthalic acid, which is then converted to 4-nitroindan-1,3-dione. This intermediate is subsequently acetylated.
Q3: What are the typical reagents and conditions for the acylation step?
The acylation of 4-nitroindan-1,3-dione is often carried out using acetic anhydride in the presence of a base, such as sodium acetate, which acts as a catalyst.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound and provides potential solutions.
| Issue / Observation | Potential Cause(s) | Suggested Solution(s) |
| Low yield of the desired product | - Incomplete nitration in the first step. - Formation of isomeric side products during nitration. - Inefficient acylation. - Deacetylation of the final product during workup or purification. | - Ensure optimal nitration conditions (temperature, reaction time, and reagent concentration). - Use purification methods like fractional crystallization to separate the desired 4-nitro isomer from the 5-nitro isomer. - Optimize acylation conditions (e.g., reaction time, temperature, and amount of catalyst). - Use mild workup and purification conditions to avoid acidic or basic environments that could promote deacetylation. |
| Presence of an unexpected isomer in the final product | The primary side product is often the isomeric 2-Acetyl-5-nitroindan-1,3-dione, arising from the initial nitration of phthalic anhydride which can produce a mixture of 3- and 4-nitrophthalic acids. | - Careful purification of the 4-nitroindan-1,3-dione intermediate is crucial before proceeding to the acylation step. - Employ chromatographic techniques (e.g., column chromatography) for the separation of the final product isomers if they are formed. |
| Formation of a byproduct with a similar mass but different properties (e.g., solubility, melting point) | This could be the O-acylated isomer, 1-acetoxy-4-nitro-3-oxo-1H-inden-2-one, formed via acylation of the enol oxygen instead of the carbon atom. | - The reaction conditions for acylation should favor C-acylation over O-acylation. This is often influenced by the choice of solvent and base. Generally, C-acylation is favored under thermodynamic control. |
| Product decomposes or hydrolyzes upon storage or during purification | The acetyl group of the β-dicarbonyl system can be susceptible to hydrolysis, especially in the presence of acid or base. | - Store the purified product in a cool, dry, and neutral environment. - Avoid prolonged exposure to acidic or basic conditions during purification. Use neutral solvents for recrystallization where possible. |
| Incomplete reaction during the acylation step | Insufficient reaction time, low temperature, or deactivation of the catalyst. | - Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC). - Gradually increase the reaction temperature or prolong the reaction time. - Ensure the catalyst (e.g., sodium acetate) is anhydrous and active. |
Experimental Protocols
A detailed experimental protocol for a key step in the synthesis is provided below.
Synthesis of 4-Nitroindan-1,3-dione from 3-Nitrophthalic Anhydride
This procedure is a representative method and may require optimization.
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 3-nitrophthalic anhydride and a suitable high-boiling point solvent.
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Reagent Addition: Add a condensing agent such as acetic anhydride and a catalyst like anhydrous sodium acetate.
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Reaction Conditions: Heat the mixture to reflux and maintain the temperature for several hours. The progress of the reaction should be monitored by TLC.
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Workup: After completion, the reaction mixture is cooled, and the product is precipitated by the addition of water. The solid is then collected by filtration, washed with water, and dried.
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Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or acetic acid.
Visualizations
Logical Workflow for Troubleshooting Synthesis
Caption: Troubleshooting workflow for the synthesis of this compound.
Potential Reaction Pathways and Side Products
Caption: Potential reaction pathways and formation of common side products.
optimization of reaction conditions for acetylating 4-nitroindan-1,3-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the optimization of reaction conditions for the acetylation of 4-nitroindan-1,3-dione.
Troubleshooting Guide & FAQs
Q1: My acetylation of 4-nitroindan-1,3-dione is resulting in a low yield. What are the potential causes and how can I improve it?
A1: Low yields in the acetylation of 4-nitroindan-1,3-dione can stem from several factors. The nitro group on the aromatic ring is strongly electron-withdrawing, which can deactivate the molecule towards electrophilic substitution. Here are common causes and troubleshooting steps:
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Insufficient Catalyst Activity: Lewis acid catalysts (e.g., AlCl₃, ZnCl₂) are often used, and their activity is highly sensitive to moisture. Ensure all glassware is oven-dried and reagents are anhydrous. Consider using a freshly opened bottle of the Lewis acid or purifying it before use.[1]
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Suboptimal Reaction Temperature: The ideal temperature can vary. While some acetylations proceed at room temperature, this reaction may require heating to overcome the activation energy. Conversely, excessively high temperatures can lead to decomposition and side products. We recommend starting with a moderate temperature (e.g., 50-60 °C) and optimizing from there.
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Inadequate Reaction Time: Due to the deactivating effect of the nitro group, a longer reaction time might be necessary for the reaction to reach completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Improper Stoichiometry: An excess of the acetylating agent (e.g., acetic anhydride or acetyl chloride) is often required. A common starting point is using 1.5 to 2.0 equivalents of the acetylating agent for each equivalent of 4-nitroindan-1,3-dione.[2]
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Choice of Acetylating Agent: Acetyl chloride is generally more reactive than acetic anhydride and may lead to better yields in the case of deactivated substrates.
Q2: I am observing multiple spots on my TLC plate, indicating the presence of impurities or byproducts. What are the likely side reactions?
A2: The formation of multiple products can be due to several side reactions:
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O-acetylation vs. C-acetylation: 1,3-Dicarbonyl compounds can exist in keto-enol tautomers. While C-acetylation at the central carbon is the desired reaction, O-acetylation of the enol form can occur, leading to an enol acetate byproduct. The choice of solvent and base/catalyst can influence the ratio of C- to O-acetylation.
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Di-acetylation: Although the introduction of the first acetyl group is challenging, under harsh conditions or with a large excess of the acetylating agent, a second acetylation might occur.
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Decomposition: The combination of a nitro group and strong Lewis acids at elevated temperatures can sometimes lead to decomposition of the starting material or product.
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Self-condensation: 1,3-indandione and its derivatives can undergo self-condensation reactions under certain basic or acidic conditions.[3]
To minimize these side reactions, carefully control the reaction temperature and the stoichiometry of the reagents.
Q3: What is the best method for purifying the 2-acetyl-4-nitroindan-1,3-dione product?
A3: The purification strategy will depend on the nature of the impurities.
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Recrystallization: If the main impurity is unreacted 4-nitroindan-1,3-dione or a single byproduct with different solubility, recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture of solvents) is often effective.
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Column Chromatography: For mixtures of products or closely related impurities, silica gel column chromatography is the recommended method. A solvent system of ethyl acetate and hexane is a good starting point for elution.
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Acid-Base Extraction: The product is acidic due to the β-dicarbonyl moiety. An acid-base extraction can be used to separate it from non-acidic impurities. Dissolve the crude product in an organic solvent and extract with a weak base like sodium bicarbonate solution. The product will move to the aqueous layer as its salt. After separating the layers, the aqueous layer can be acidified to precipitate the purified product, which can then be collected by filtration.
Q4: Can I use a base to catalyze this reaction instead of a Lewis acid?
A4: Yes, base-catalyzed C-acetylation is a common method for active methylene compounds.[4][5] A strong, non-nucleophilic base like sodium hydride (NaH) or a bulky alkoxide can be used to deprotonate the 4-nitroindan-1,3-dione to form a nucleophilic enolate. This enolate can then react with an acetylating agent. However, with a nitro-substituted substrate, the acidity of the active methylene protons is increased, and a milder base like sodium ethoxide might be sufficient. Careful optimization is required to avoid base-induced side reactions.
Experimental Protocols
Lewis Acid-Catalyzed Acetylation (General Protocol)
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 4-nitroindan-1,3-dione (1.0 eq.).
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Solvent and Catalyst Addition: Add a suitable anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane). With stirring, cool the mixture in an ice bath and add the Lewis acid catalyst (e.g., AlCl₃, 1.1 - 1.5 eq.) portion-wise.
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Addition of Acetylating Agent: Slowly add the acetylating agent (acetyl chloride or acetic anhydride, 1.2 - 2.0 eq.) to the reaction mixture.
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Reaction: Allow the reaction to warm to room temperature and then heat to the desired temperature (e.g., 50-60 °C). Monitor the reaction progress by TLC.
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Work-up: After the reaction is complete, cool the mixture in an ice bath and slowly quench by adding cold dilute HCl.
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Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. After removing the solvent under reduced pressure, purify the crude product by recrystallization or column chromatography.
Base-Mediated Acetylation (General Protocol)
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Reaction Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend a strong base (e.g., sodium hydride, 1.1 eq.) in an anhydrous solvent (e.g., THF, DMF).
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Enolate Formation: Cool the suspension in an ice bath and add a solution of 4-nitroindan-1,3-dione (1.0 eq.) in the same anhydrous solvent dropwise. Stir the mixture until the evolution of hydrogen gas ceases.
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Acetylation: Slowly add the acetylating agent (acetyl chloride or acetic anhydride, 1.1 eq.) to the reaction mixture at 0 °C.
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Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.
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Work-up and Purification: Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent. Wash the organic layer, dry it, and concentrate it. Purify the crude product as described above.
Data Presentation
Table 1: Hypothetical Data for Optimization of Lewis Acid-Catalyzed Acetylation
| Entry | Lewis Acid (eq.) | Acetylating Agent (eq.) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | AlCl₃ (1.1) | Acetyl Chloride (1.2) | 25 | 12 | 45 |
| 2 | AlCl₃ (1.5) | Acetyl Chloride (1.5) | 50 | 8 | 75 |
| 3 | AlCl₃ (1.5) | Acetic Anhydride (2.0) | 50 | 12 | 68 |
| 4 | ZnCl₂ (1.5) | Acetyl Chloride (1.5) | 60 | 10 | 55 |
| 5 | AlCl₃ (2.0) | Acetyl Chloride (2.0) | 50 | 8 | 72 (with byproducts) |
Note: This table presents hypothetical data for illustrative purposes to guide optimization efforts.
Visualizations
Caption: Experimental workflow for Lewis acid-catalyzed acetylation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Active methylene compounds | PDF [slideshare.net]
- 5. youtube.com [youtube.com]
troubleshooting guide for the synthesis of indandione derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of indandione derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of indandione derivatives in a question-and-answer format.
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in indandione synthesis can stem from several factors, from reaction conditions to reagent quality. Here are some common causes and troubleshooting steps:
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Incomplete Reaction: The reaction may not have gone to completion.
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Solution: Extend the reaction time and monitor progress using Thin Layer Chromatography (TLC). Ensure the reaction temperature is optimal for the specific protocol. For instance, in Knoevenagel condensations, some reactions proceed well at room temperature while others require heating.[1]
-
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Suboptimal Catalyst: The catalyst may be inactive or used in an incorrect amount.
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Solution: For base-catalyzed reactions like the Knoevenagel condensation, ensure the base (e.g., piperidine, sodium acetate) is fresh and anhydrous.[2] For acid-catalyzed reactions, ensure the acid is of the correct concentration.
-
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Poor Quality Reagents: Starting materials or solvents may be impure or contain water.
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Solution: Use freshly distilled solvents and high-purity starting materials. For moisture-sensitive reactions, such as those involving sodium ethoxide, ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
-
Side Reactions: Undesired side reactions can consume starting materials and reduce the yield of the desired product.
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Solution: Adjusting reaction conditions such as temperature and catalyst can minimize side reactions. For example, in the synthesis of 2-arylmethylene-1,3-indandiones, self-condensation of the starting 1,3-indandione to form bindone can occur under basic conditions.[2] Using milder bases or shorter reaction times can sometimes mitigate this.
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Question: I have obtained an impure product that is difficult to purify. What are some effective purification strategies?
Answer: Purification of indandione derivatives can be challenging due to their reactivity and potential for forming colored impurities.
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Recrystallization: This is the most common method for purifying solid indandione derivatives.
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Solution: The choice of solvent is crucial. Common solvents for recrystallization include ethanol, methanol, toluene, and n-octane.[3] A solvent pair (one solvent in which the compound is soluble and another in which it is insoluble) can also be effective.
-
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Column Chromatography: For complex mixtures or oily products, column chromatography is a powerful purification technique.
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Solution: Silica gel is the most common stationary phase. The mobile phase (eluent) should be chosen based on the polarity of the desired compound and impurities. A typical starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate).
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Acid-Base Extraction: For derivatives with acidic or basic functional groups, an acid-base extraction can be an effective preliminary purification step.
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Solution: The crude product can be dissolved in an appropriate organic solvent and washed with an acidic or basic aqueous solution to remove impurities. The product can then be recovered by neutralizing the aqueous layer and extracting, or by evaporating the organic solvent.[4]
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Question: I have observed the formation of an unexpected side product. How can I identify it and prevent its formation?
Answer: Unexpected side products are a common challenge in organic synthesis.
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Identification:
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Solution: Characterize the side product using spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Comparing the obtained data with literature reports of known side products in indandione synthesis can aid in identification. Common side products include dimers, trimers, and products of undesired cyclization reactions.[2][5]
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-
Prevention:
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Solution: Once the side product is identified, its formation can often be suppressed by modifying the reaction conditions. For example, undesired cyclizations involving secondary amines like piperidine have been reported; using a different base might prevent this.[2] In some cases, controlling the stoichiometry of the reactants is critical.
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Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the 1,3-indandione core structure?
A1: The most straightforward and widely used method is the Claisen condensation of a dialkyl phthalate (e.g., diethyl phthalate) with an alkyl acetate (e.g., ethyl acetate) in the presence of a strong base like sodium ethoxide. This is followed by in-situ hydrolysis and decarboxylation under acidic conditions to yield 1,3-indandione.[2][6]
Q2: How can I synthesize 2-substituted indandione derivatives?
A2: The most versatile method for synthesizing 2-substituted indandione derivatives is the Knoevenagel condensation. This involves the reaction of 1,3-indandione with an aldehyde or ketone in the presence of a catalytic amount of a base, such as piperidine or sodium acetate.[2][3] This method allows for the introduction of a wide variety of substituents at the 2-position.
Q3: Are there any "green" or more environmentally friendly methods for indandione synthesis?
A3: Yes, research has focused on developing greener synthetic routes. For example, the use of task-specific ionic liquids as both a solvent and catalyst for the condensation of 1,3-indandione with aldehydes has been reported to be a fast, high-yielding, and solvent-free method at room temperature.[1]
Q4: What are some common applications of indandione derivatives?
A4: Indandione derivatives exhibit a wide range of biological activities and are used in various fields. They are known for their anticoagulant properties (e.g., phenindione), and are also investigated as anticancer, anti-inflammatory, and antimicrobial agents.[7] Additionally, they are used in the development of dyes and for fingerprint detection in forensic science.[8][9]
Quantitative Data
Table 1: Comparison of Reaction Conditions and Yields for the Synthesis of 2-Arylmethylene-1,3-indandiones via Knoevenagel Condensation.
| Aldehyde | Catalyst/Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Benzaldehyde | Piperidine/Ethanol | 72 hours | Room Temp. | Low | [1] |
| Benzaldehyde | 2-Hydroxyethylammonium formate (IL) | < 1 minute | Room Temp. | 80 | [1] |
| Various Aromatic Aldehydes | Piperidine/Ethanol | Not Specified | Not Specified | > 70 | [2] |
Experimental Protocols
Protocol 1: Synthesis of 1,3-Indandione via Claisen Condensation
This protocol is adapted from the classical synthesis method.[6][8]
Materials:
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Diethyl phthalate
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Ethyl acetate
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Sodium metal
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Ethanol (absolute)
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Hexane
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Sulfuric acid (concentrated)
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Toluene
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Hydrochloric acid (6 M)
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Sodium bicarbonate
Procedure:
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In a round-bottom flask equipped with a reflux condenser and an addition funnel, place diethyl phthalate.
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Carefully add sodium metal chips to the flask.
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Add a mixture of ethyl acetate and a small amount of absolute ethanol to the addition funnel.
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Slowly add the ethyl acetate/ethanol mixture to the stirred reaction flask while heating to maintain a temperature between 80-90°C.
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After the addition is complete, heat the mixture at reflux for 3 hours.
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Cool the reaction mixture and cautiously add a mixture of ethyl acetate and ethanol to quench any unreacted sodium.
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The resulting solid ethyl 1,3-dioxo-2-indancarboxylate is collected by suction filtration and washed with ether.
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The crude intermediate is then hydrolyzed and decarboxylated by boiling with dilute sulfuric acid.
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Upon cooling, the 1,3-indandione precipitates as a yellow solid.
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The solid is collected by suction filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like toluene-hexane mixture.[8]
Protocol 2: Synthesis of 2-Benzylidene-1,3-indandione via Knoevenagel Condensation
This protocol describes a common method for the synthesis of 2-arylmethylene-1,3-indandiones.[3]
Materials:
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1,3-Indandione
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Benzaldehyde
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Piperidine
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Ethanol
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n-Octane
Procedure:
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Dissolve 1,3-indandione and benzaldehyde in ethanol in a round-bottom flask.
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Add a catalytic amount of piperidine to the solution.
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Stir the reaction mixture at room temperature for 72 hours.
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The precipitated product is collected by filtration.
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The crude product is purified by recrystallization from n-octane to yield 2-benzylidene-1,3-indandione.
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. benchchem.com [benchchem.com]
- 4. Electrochemical Synthesis of Novel 1,3-Indandione Derivatives and Evaluation of Their Antiplatelet Aggregation Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iiste.org [iiste.org]
- 6. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indandione and Its Derivatives - Chemical Compounds with High Biological Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. bvda.com [bvda.com]
stability issues of 2-Acetyl-4-nitroindan-1,3-dione under different conditions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 2-Acetyl-4-nitroindan-1,3-dione. The information is intended for researchers, scientists, and drug development professionals to anticipate and address potential stability issues during their experiments.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the handling, storage, and use of this compound.
Issue 1: Unexpected Degradation of the Compound in Solution
Symptoms:
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Appearance of new peaks in chromatography (HPLC, LC-MS).
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Color change of the solution (e.g., development of a yellow or brown tint).
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Decrease in the peak area of the parent compound over time.
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Inconsistent results in bioassays.
Possible Causes & Troubleshooting Steps:
A logical workflow for troubleshooting unexpected degradation is presented below.
Caption: Troubleshooting workflow for unexpected degradation.
Issue 2: Poor Reproducibility in Experiments
Symptoms:
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High variability in analytical measurements between replicates.
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Inconsistent biological activity in repeated assays.
Possible Causes & Troubleshooting Steps:
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Inconsistent Sample Preparation: Ensure that stock solutions are freshly prepared from solid material for each experiment, as the compound may degrade in solution over time.
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Storage of Stock Solutions: If stock solutions must be stored, they should be kept at low temperatures (e.g., -20°C or -80°C) and protected from light. Perform a stability check on stored solutions by comparing their purity to that of a freshly prepared solution.
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Environmental Fluctuations: Uncontrolled variations in laboratory temperature and light conditions can affect the rate of degradation. Maintain a controlled experimental environment.
Frequently Asked Questions (FAQs)
Q1: What are the expected stability issues with this compound?
A1: Based on its chemical structure, which contains a β-dicarbonyl system and a nitroaromatic group, the following stability issues can be anticipated. While specific data for this compound is limited, the reactivity of these functional groups is well-documented.
Expected Stability Profile of this compound
| Condition | Expected Stability | Potential Degradation Pathway |
| pH | Likely unstable in basic and strongly acidic conditions. | Alkaline Hydrolysis: Cleavage of the indan-1,3-dione ring. Acid-Catalyzed Degradation: Potential for hydrolysis or other rearrangements. |
| Temperature | Susceptible to degradation at elevated temperatures. | Thermal Decomposition: The presence of the nitro group may lower the decomposition temperature. |
| Light | Potentially sensitive to UV light. | Photodegradation: Nitroaromatic compounds can be photolabile, potentially leading to the reduction of the nitro group or other photoreactions. |
| Oxidation | May be susceptible to oxidative degradation. | Oxidation: The dicarbonyl moiety could be susceptible to oxidation, especially in the presence of oxidizing agents. |
Q2: How should I store this compound?
A2: For long-term storage, the solid compound should be kept in a tightly sealed container in a cool, dark, and dry place. A refrigerator (2-8°C) or freezer (-20°C) is recommended. For solutions, it is best to prepare them fresh. If storage is necessary, store in amber vials at -20°C or below and use within a short period.
Q3: What are the likely degradation products of this compound?
A3: While definitive degradation products would need to be identified experimentally, plausible degradation pathways based on the compound's structure are illustrated below.
Caption: Potential degradation pathways of the compound.
Q4: How can I assess the stability of this compound in my experimental conditions?
A4: A forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and pathways. A typical experimental workflow is outlined below.
Experimental Protocols
Protocol: Forced Degradation Study
This protocol is based on the International Council for Harmonisation (ICH) guidelines for stability testing.
Objective: To determine the intrinsic stability of this compound and identify potential degradation products.
Materials:
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This compound
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HPLC grade solvents (e.g., acetonitrile, methanol, water)
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Buffers of various pH (e.g., pH 2, 7, 9)
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Hydrochloric acid (HCl)
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Sodium hydroxide (NaOH)
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Hydrogen peroxide (H₂O₂)
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HPLC system with a UV or PDA detector
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Photostability chamber
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Oven
Experimental Workflow:
Caption: Workflow for a forced degradation study.
Procedure:
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Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
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Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Keep the solution at 60°C.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Keep the solution at room temperature.
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Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Keep the solution at room temperature.
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Thermal Degradation: Expose both the solid compound and a solution to heat (e.g., 60°C) in an oven.
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Photostability: Expose the solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines.
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Sampling and Analysis: Withdraw aliquots from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acidic and basic samples before injection if necessary. Analyze all samples by a suitable stability-indicating HPLC method.
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Data Evaluation:
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Calculate the percentage of degradation of the parent compound.
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Determine the number and relative amounts of degradation products formed.
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Assess the peak purity of the parent compound to ensure the analytical method is specific.
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Quantitative Data Summary (Hypothetical Example)
The following table illustrates how to present the data from a forced degradation study.
| Stress Condition | Time (hours) | % Degradation of Parent Compound | Number of Degradation Products |
| 0.1 M HCl, 60°C | 24 | 15% | 2 |
| 0.1 M NaOH, RT | 8 | 45% | 3 |
| 3% H₂O₂, RT | 24 | 8% | 1 |
| Heat (60°C, solution) | 24 | 12% | 2 |
| Photostability | 24 | 18% | 2 |
This data would suggest that this compound is most sensitive to basic hydrolysis and photolytic conditions. Further investigation would be required to identify the structures of the degradation products.
how to avoid polymerization of indan-1,3-dione derivatives during synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of indan-1,3-dione derivatives. The information provided aims to address common challenges, with a focus on preventing unwanted polymerization and other side reactions.
Troubleshooting Guide: Preventing Polymerization
The primary challenge in the synthesis of many indan-1,3-dione derivatives is the propensity of the starting material, indan-1,3-dione, to undergo self-condensation, a form of polymerization, in the presence of acidic or basic catalysts. This can lead to the formation of dimers (such as bindone), trimers, and other oligomers, reducing the yield of the desired product and complicating purification.
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Caption: Self-condensation pathway of indan-1,3-dione leading to polymerization.
Frequently Asked Questions (FAQs)
Q1: I am observing a significant amount of insoluble, polymeric material in my reaction mixture when synthesizing a 2-substituted indan-1,3-dione derivative. What is causing this?
A1: This is a common issue caused by the self-condensation of the indan-1,3-dione starting material. The active methylene group (at the 2-position) of indan-1,3-dione is highly susceptible to deprotonation by both basic and acidic catalysts, forming a reactive enolate intermediate. This enolate can then act as a nucleophile and attack another molecule of indan-1,3-dione, leading to the formation of dimers, trimers, and higher-order polymers.
Q2: How can I minimize the self-condensation of indan-1,3-dione during a Knoevenagel condensation with an aromatic aldehyde?
A2: To favor the desired Knoevenagel condensation over self-condensation, consider the following strategies:
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Choice of Catalyst: While traditional catalysts like piperidine can be effective, they can also promote self-condensation. Milder catalysts or alternative catalytic systems can offer better control. For instance, using a task-specific ionic liquid like 2-hydroxyethylammonium formate has been shown to efficiently catalyze the reaction at room temperature with high yields and minimal side products.[1][2] Zirconium (IV) chloride is another catalyst that has been used for efficient synthesis of 2-arylidene-1,3-indandiones.
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Reaction Temperature: Lowering the reaction temperature can help to reduce the rate of the competing self-condensation reaction. Many successful syntheses of 2-arylidene-1,3-indandiones are carried out at room temperature.[1][2]
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Reaction Time: Monitor the reaction closely (e.g., by TLC) and stop it as soon as the starting material is consumed to prevent the formation of byproducts over extended periods. Some modern catalytic methods report very short reaction times, on the order of minutes.[1][2]
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Stoichiometry: Use a stoichiometric amount or a slight excess of the aromatic aldehyde to ensure the indan-1,3-dione is consumed in the desired reaction pathway.
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References
Technical Support Center: Synthesis of 2-Acetyl-4-nitroindan-1,3-dione
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions for the synthesis of 2-Acetyl-4-nitroindan-1,3-dione.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common synthetic route involves a two-step process. The first step is the nitration of the aromatic ring of indan-1,3-dione to yield 4-nitroindan-1,3-dione. The second step is the C-acylation of 4-nitroindan-1,3-dione at the 2-position using a suitable acetylating agent.
Q2: I am having trouble with the initial nitration step. What are the common pitfalls?
A2: Low yields or the formation of multiple products in the nitration of indan-1,3-dione can result from several factors. Over-nitration, oxidation of the substrate, or nitration at an undesired position can occur if the reaction temperature is not strictly controlled. The choice of nitrating agent (e.g., nitric acid in sulfuric acid) and the reaction time are also critical parameters to optimize.
Q3: What are the recommended conditions for the acylation of 4-nitroindan-1,3-dione?
A3: The acylation of the active methylene group in 1,3-diones is typically achieved by first forming an enolate with a suitable base, followed by reaction with an acetylating agent like acetic anhydride or acetyl chloride. The choice of base and solvent is crucial to favor C-acylation over O-acylation and to prevent side reactions.
Q4: My final product is impure, showing multiple spots on a TLC plate. What are the likely impurities?
A4: Impurities can include unreacted 4-nitroindan-1,3-dione, the O-acylated side product, and potentially di-acylated products if the reaction conditions are too harsh. Hydrolysis of the product during workup is also a possibility.
Q5: What is the most effective method for purifying the final product?
A5: Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is often the primary method for purifying this compound. If recrystallization is insufficient to remove persistent impurities, column chromatography on silica gel may be necessary.
Troubleshooting Guides
Problem 1: Low or No Yield in Nitration Step
| Possible Cause | Troubleshooting Step |
| Incorrect Reagent Concentration | Ensure the nitric and sulfuric acids are of the correct concentration and are fresh. |
| Poor Temperature Control | Maintain a low temperature (typically 0-5 °C) during the addition of the substrate to the nitrating mixture to prevent degradation and side reactions. |
| Insufficient Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure it has gone to completion. |
| Substrate Degradation | The indan-1,3-dione starting material may be susceptible to decomposition under harsh acidic conditions. Ensure slow, controlled addition to the acid mixture. |
Problem 2: Low Yield or Side Products in Acylation Step
| Possible Cause | Troubleshooting Step |
| Inefficient Enolate Formation | The chosen base may not be strong enough to fully deprotonate the C2-proton of 4-nitroindan-1,3-dione. Consider using a stronger base or a different solvent system. |
| Competing O-Acylation | The formation of the O-acylated isomer is a common side reaction. This can often be minimized by carefully selecting the base, solvent, and reaction temperature. Aprotic solvents often favor C-acylation. |
| Hydrolysis of Acetylating Agent | Ensure all glassware is dry and use anhydrous solvents, as moisture will readily hydrolyze acetyl chloride or acetic anhydride. |
| Product Hydrolysis during Workup | The acetyl group can be cleaved under acidic or basic conditions during the workup. Use a mild aqueous workup and avoid prolonged exposure to strong acids or bases. |
Experimental Protocols
Step 1: Synthesis of 4-Nitroindan-1,3-dione
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Preparation : In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add concentrated sulfuric acid. Cool the flask to 0 °C in an ice-water bath.
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Nitration : Slowly add a stoichiometric equivalent of concentrated nitric acid to the sulfuric acid, ensuring the temperature does not rise above 10 °C.
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Substrate Addition : Dissolve indan-1,3-dione in a minimal amount of concentrated sulfuric acid and add this solution dropwise to the nitrating mixture, maintaining the temperature at 0-5 °C.
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Reaction : Stir the mixture at 0-5 °C for 1-2 hours, monitoring the reaction by TLC.
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Workup : Carefully pour the reaction mixture over crushed ice. The solid precipitate is collected by vacuum filtration.
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Purification : Wash the crude solid with cold water until the washings are neutral. The product can be further purified by recrystallization from a suitable solvent like ethanol.
Step 2: Synthesis of this compound
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Preparation : In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-nitroindan-1,3-dione in an anhydrous aprotic solvent (e.g., THF or dichloromethane).
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Base Addition : Cool the solution to 0 °C and add a suitable base (e.g., triethylamine or pyridine) dropwise to form the enolate.
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Acylation : Slowly add one equivalent of acetyl chloride or acetic anhydride to the reaction mixture.
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Reaction : Allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
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Workup : Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product into an organic solvent like ethyl acetate.
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Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Formula | C₁₁H₇NO₅ | [1][2] |
| Molecular Weight | 233.18 g/mol | [2] |
| Melting Point | 145-148 °C | [1][3] |
| Appearance | Solid | [1] |
| Purity (Typical) | >96% | [4] |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for synthesis of this compound.
References
resolving impurities in 2-Acetyl-4-nitroindan-1,3-dione samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Acetyl-4-nitroindan-1,3-dione. The information provided is intended to help resolve common issues related to impurities in synthesized samples.
Frequently Asked Questions (FAQs)
Q1: What is the most likely synthetic route for this compound and what are the potential sources of impurities?
A1: this compound is typically synthesized via a two-step process. The first step involves the nitration of phthalic anhydride to produce 3-nitrophthalic acid, which is then converted to 3-nitrophthalic anhydride. The second step is a condensation reaction of 3-nitrophthalic anhydride with an acetylating agent, likely acetic anhydride in the presence of a base.
Key sources of impurities include:
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Isomeric Impurities: During the nitration of phthalic anhydride, the formation of 4-nitrophthalic acid is a common side reaction. This isomer can be carried through the synthesis, resulting in 2-Acetyl-5-nitroindan-1,3-dione as an impurity.
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Unreacted Starting Materials: Incomplete nitration can leave residual phthalic acid/anhydride. Incomplete condensation can result in the presence of 3-nitrophthalic acid or 3-nitrophthalic anhydride in the final product.
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Side-Reaction Products: Self-condensation of acetic anhydride or other side reactions can introduce additional impurities.
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Residual Solvents: Solvents used during synthesis and purification may be present in the final product.
Q2: My purified this compound sample has a broad melting point range. What could be the cause?
A2: A broad melting point range is a strong indicator of the presence of impurities. The most common culprits are the isomeric impurity (2-Acetyl-5-nitroindan-1,3-dione) and unreacted starting materials like 3-nitrophthalic acid. These impurities disrupt the crystal lattice of the desired product, leading to a depression and broadening of the melting point. We recommend further purification, such as recrystallization, and subsequent analytical characterization to identify the impurity.
Q3: I observe an unexpected peak in the HPLC chromatogram of my sample. How can I identify it?
A3: An unexpected peak in the HPLC chromatogram suggests the presence of an impurity. To identify it, you can use a combination of techniques:
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Retention Time Comparison: If you have standards for likely impurities (e.g., 3-nitrophthalic acid, 4-nitrophthalic acid), you can compare their retention times with the unexpected peak.
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Spiking: Add a small amount of a suspected impurity to your sample and re-run the HPLC. If the peak of interest increases in area, it confirms the identity of that impurity.
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LC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) can provide the mass-to-charge ratio (m/z) of the compound in the unexpected peak, which can be used to deduce its molecular formula and identify it. The mzCloud database contains mass spectral data for this compound that can be used for comparison.[1]
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Fraction Collection and NMR: If the impurity is present in a significant amount, you can collect the fraction corresponding to the peak and analyze it by NMR spectroscopy to elucidate its structure.
Troubleshooting Guides
Issue 1: Low Purity After Initial Synthesis
Symptoms:
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The melting point of the product is significantly lower and broader than the reported value (145-148 °C).
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Thin Layer Chromatography (TLC) shows multiple spots.
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HPLC analysis indicates the presence of one or more major impurities.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting low product purity.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Impure Starting Material (3-Nitrophthalic Anhydride) | Characterize the purity of the starting material by melting point and HPLC. If impurities like 4-nitrophthalic anhydride are present, purify it by recrystallization from a suitable solvent such as acetic anhydride. |
| Incomplete Condensation Reaction | Ensure the reaction goes to completion by optimizing reaction parameters such as temperature, reaction time, and the stoichiometry of reagents. Monitor the reaction progress using TLC or HPLC. |
| Sub-optimal Work-up Procedure | The work-up procedure should be designed to remove unreacted starting materials and major byproducts. An acidic wash can help remove basic catalysts, while a bicarbonate wash can remove acidic impurities. |
Issue 2: Difficulty in Removing the Isomeric Impurity
Symptoms:
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The melting point remains slightly depressed even after multiple recrystallizations.
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HPLC analysis shows a persistent, closely eluting peak next to the main product peak.
Troubleshooting Workflow:
Caption: Workflow for resolving isomeric impurities.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Similar Solubility Profiles | The isomeric impurity (2-Acetyl-5-nitroindan-1,3-dione) may have a very similar solubility profile to the desired product, making separation by simple recrystallization difficult. A systematic screening of different solvent systems (e.g., ethanol, ethyl acetate, toluene, or mixtures) is recommended. |
| Co-crystallization | The impurity may co-crystallize with the product. In this case, column chromatography using a suitable stationary phase (e.g., silica gel) and eluent system may be effective. |
| High Impurity Level | If the isomeric impurity is present at a high concentration, multiple purification steps may be necessary. Consider starting with a purer batch of 3-nitrophthalic anhydride. |
Data Presentation
Table 1: Common Impurities and their Identification
| Impurity Name | Potential Source | Identification Method(s) |
| 3-Nitrophthalic Acid | Incomplete reaction of 3-nitrophthalic anhydride. | HPLC, LC-MS |
| 4-Nitrophthalic Acid | Isomeric impurity from the nitration of phthalic anhydride. | HPLC, LC-MS |
| 2-Acetyl-5-nitroindan-1,3-dione | Reaction of 4-nitrophthalic anhydride impurity. | HPLC, LC-MS, NMR |
| Phthalic Anhydride | Incomplete nitration of the starting material. | HPLC, GC-MS |
| Acetic Anhydride | Excess reagent from the condensation step. | GC-MS, NMR |
Table 2: Suggested Analytical Methods for Purity Assessment
| Technique | Purpose | Typical Conditions |
| HPLC | Quantify purity and detect impurities. | Column: C18 reverse-phase. Mobile Phase: Gradient of acetonitrile and water with 0.1% formic acid. Detection: UV at 254 nm. |
| ¹H NMR | Structural confirmation and detection of proton-containing impurities. | Solvent: DMSO-d₆ or CDCl₃. Analysis: Look for characteristic aromatic and acetyl proton signals. |
| ¹³C NMR | Confirm the carbon skeleton of the molecule. | Solvent: DMSO-d₆ or CDCl₃. Analysis: Identify carbonyl and aromatic carbon signals. |
| LC-MS | Identify unknown impurities by mass. | Ionization: Electrospray Ionization (ESI). Analysis: Compare the m/z of unknown peaks with the masses of potential impurities. |
| Melting Point | Assess overall purity. | Apparatus: Calibrated melting point apparatus. Observation: A sharp melting point close to the literature value indicates high purity. |
Experimental Protocols
Protocol 1: Synthesis of 3-Nitrophthalic Anhydride from 3-Nitrophthalic Acid
This procedure is adapted from established methods for the dehydration of dicarboxylic acids.[2]
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In a round-bottomed flask equipped with a reflux condenser, combine 1 mole of 3-nitrophthalic acid with 2 moles of acetic anhydride.
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Heat the mixture to a gentle boil with stirring until the 3-nitrophthalic acid has completely dissolved.
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Continue heating for an additional 10-15 minutes to ensure the reaction is complete.
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Carefully pour the hot solution into a crystallization dish and allow it to cool to room temperature.
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Break up the resulting crystal mass and collect the solid by suction filtration.
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Wash the crystals with a small amount of cold, dry ether to remove residual acetic acid and acetic anhydride.
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Dry the purified 3-nitrophthalic anhydride in a vacuum oven at 105 °C to a constant weight.
Protocol 2: General Procedure for Recrystallization
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Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a test solvent. A good solvent will dissolve the compound when hot but not at room temperature. Common solvents for nitroaromatic compounds include ethanol, ethyl acetate, and toluene.
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Dissolution: In an Erlenmeyer flask, add the crude product and the chosen solvent. Heat the mixture on a hot plate with stirring until the solid is completely dissolved. Add the minimum amount of hot solvent required for complete dissolution.
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Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
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Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by suction filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
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Drying: Dry the purified crystals in a vacuum oven.
Visualizations
Synthesis Pathway
The following diagram illustrates the plausible synthetic pathway for this compound.
Caption: Plausible synthesis of this compound.
References
impact of starting material quality on 2-Acetyl-4-nitroindan-1,3-dione synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Acetyl-4-nitroindan-1,3-dione. The quality of starting materials is a critical factor influencing the yield, purity, and overall success of this multi-step synthesis. This guide addresses common issues encountered during the synthesis, with a focus on the impact of starting material quality.
Frequently Asked Questions (FAQs)
Q1: What are the main stages in the synthesis of this compound?
The synthesis is typically a two-step process:
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Claisen Condensation: Synthesis of the precursor, 2-acetyl-1,3-indandione, via a Claisen condensation reaction between diethyl phthalate and ethyl acetate.
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Nitration: Nitration of 2-acetyl-1,3-indandione to yield the final product, this compound.
Q2: How critical is the purity of the initial starting materials, diethyl phthalate and ethyl acetate?
The purity of diethyl phthalate and ethyl acetate is paramount. Impurities can lead to significant reductions in yield and the formation of difficult-to-remove byproducts. For instance, the presence of isophthalic acid, terephthalic acid, and maleic anhydride in diethyl phthalate can interfere with the desired condensation reaction. Similarly, water and ethanol in ethyl acetate can consume the base and hinder the formation of the necessary enolate, respectively.
Q3: What are the common challenges faced during the nitration of 2-acetyl-1,3-indandione?
The nitration step is sensitive and can present several challenges, including:
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Over-nitration: Formation of dinitro or other polynitrated species.
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Oxidation: The strong acidic and oxidative conditions can lead to degradation of the starting material and product.
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Incomplete reaction: Resulting in a mixture of starting material and the desired product, complicating purification.
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Isomer formation: While the 4-nitro isomer is the major product, other isomers may be formed.
Q4: What are the ideal storage conditions for the starting materials and the intermediate?
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Diethyl Phthalate and Ethyl Acetate: Both should be stored in tightly sealed containers in a cool, dry, well-ventilated area, away from moisture and sources of ignition. Anhydrous conditions are crucial for the Claisen condensation.
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2-Acetyl-1,3-indandione: This intermediate should be stored in a cool, dry place, protected from light and moisture to prevent degradation before the nitration step.
Troubleshooting Guides
Problem 1: Low Yield in the Synthesis of 2-Acetyl-1,3-indandione (Claisen Condensation)
| Potential Cause | Troubleshooting Suggestion |
| Poor Quality Diethyl Phthalate | Use high-purity diethyl phthalate (>99%). Impurities such as isophthalic and terephthalic acids do not participate in the desired reaction, effectively lowering the concentration of the key reactant. Maleic anhydride can undergo undesired side reactions. |
| Wet Ethyl Acetate | Use anhydrous ethyl acetate. Moisture will react with the strong base (e.g., sodium ethoxide) used in the reaction, reducing its effectiveness in generating the required enolate for the condensation. |
| Inactive or Insufficient Base | Ensure the base (e.g., sodium ethoxide, sodium hydride) is fresh and handled under anhydrous conditions. Use a sufficient molar excess of the base to drive the reaction to completion. |
| Improper Reaction Temperature | Maintain the recommended reaction temperature. Temperatures that are too low may result in a slow or incomplete reaction, while excessively high temperatures can promote side reactions and decomposition. |
| Inefficient Mixing | Ensure vigorous and consistent stirring throughout the reaction to promote contact between the reactants and the base. |
Problem 2: Low Yield or Impure Product in the Nitration of 2-Acetyl-1,3-indandione
| Potential Cause | Troubleshooting Suggestion |
| Poor Quality 2-Acetyl-1,3-indandione | Purify the intermediate by recrystallization before proceeding to the nitration step. Impurities can lead to the formation of colored byproducts and interfere with the nitration reaction. |
| Incorrect Nitrating Mixture Ratio | Carefully control the ratio of nitric acid to sulfuric acid. The sulfuric acid acts as a catalyst and a dehydrating agent to form the nitronium ion (NO2+). An incorrect ratio can lead to incomplete reaction or excessive oxidation. |
| Reaction Temperature Too High | Maintain a low reaction temperature (typically 0-10 °C) by using an ice bath. Higher temperatures increase the rate of side reactions, such as oxidation and the formation of unwanted isomers. |
| Addition of Nitrating Mixture is Too Fast | Add the nitrating mixture dropwise and slowly to the solution of 2-acetyl-1,3-indandione to control the exothermic reaction and prevent localized overheating. |
| Presence of Water | Use concentrated nitric acid and sulfuric acid to minimize the presence of water, which can deactivate the nitrating agent. |
Data Presentation
Table 1: Hypothetical Impact of Starting Material Purity on the Yield of this compound
| Purity of Diethyl Phthalate (%) | Purity of Ethyl Acetate (%) | Purity of 2-Acetyl-1,3-indandione (%) | Overall Yield of this compound (%) | Final Product Purity (%) |
| >99 | >99.5 (Anhydrous) | >98 | 70-80 | >97 |
| 95-99 | 99 | 95 | 50-60 | 90-95 |
| <95 | <99 (Contains water) | <95 | <40 | <90 |
Note: This table presents expected trends based on general principles of organic synthesis. Actual yields and purities may vary depending on specific reaction conditions and purification methods.
Experimental Protocols
Synthesis of 2-Acetyl-1,3-indandione (Claisen Condensation)
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Preparation: Ensure all glassware is thoroughly dried. Set up a round-bottom flask with a reflux condenser and a dropping funnel, protected by drying tubes.
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Reaction Setup: In the flask, place freshly prepared sodium ethoxide in anhydrous ethanol.
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Addition of Reactants: A mixture of high-purity diethyl phthalate and anhydrous ethyl acetate is added dropwise from the dropping funnel to the stirred solution of sodium ethoxide at a controlled temperature.
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Reflux: After the addition is complete, the mixture is heated to reflux for several hours to drive the condensation to completion.
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Work-up: The reaction mixture is cooled, and the resulting sodium salt of 2-acetyl-1,3-indandione is precipitated. The precipitate is filtered, washed with cold ethanol and diethyl ether, and then acidified with a dilute acid (e.g., HCl) to yield the crude product.
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Purification: The crude 2-acetyl-1,3-indandione is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).
Synthesis of this compound (Nitration)
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Preparation of Nitrating Mixture: In a flask cooled in an ice bath, slowly add concentrated nitric acid to concentrated sulfuric acid with constant stirring.
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Reaction Setup: Dissolve the purified 2-acetyl-1,3-indandione in a suitable solvent (e.g., concentrated sulfuric acid) in a separate flask, also cooled in an ice bath.
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Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the stirred solution of 2-acetyl-1,3-indandione, maintaining the temperature below 10 °C.
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Reaction Time: After the addition is complete, continue stirring the reaction mixture at low temperature for a specified period.
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Work-up: Carefully pour the reaction mixture onto crushed ice to precipitate the crude product.
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Purification: Filter the crude this compound, wash thoroughly with cold water until the washings are neutral, and then purify by recrystallization from a suitable solvent (e.g., acetic acid or ethanol).
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Impact of starting material quality on synthesis outcome.
Validation & Comparative
A Comparative Analysis of Ninhydrin Analogs for Latent Fingerprint Detection: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate reagent for the visualization of latent fingerprints is paramount for achieving accurate and reliable results. While ninhydrin has long been a staple in forensic science, a variety of analogs have been developed with the aim of improving sensitivity, fluorescence, and overall performance. This guide provides a comparative analysis of prominent ninhydrin analogs, with a specific focus on the available data for 2-Acetyl-4-nitroindan-1,3-dione and its more extensively studied counterparts.
Introduction to Ninhydrin and its Analogs
Ninhydrin, a chemical that reacts with the amino acids present in fingerprint residues to produce a characteristic purple color known as Ruhemann's purple, has been a cornerstone of latent fingerprint detection on porous surfaces for decades. However, the ongoing quest for enhanced detection methods has led to the synthesis and evaluation of numerous ninhydrin analogs. These analogs are structurally related to ninhydrin and are designed to offer advantages such as stronger fluorescence, faster reaction times, and improved sensitivity. Among the most notable and well-documented analogs are 1,8-diazafluoren-9-one (DFO) and 1,2-indanedione.
This guide will focus on a comparison of these established reagents. It is important to note that while the compound this compound is a structural analog of ninhydrin, a comprehensive search of scientific literature reveals a significant lack of published data regarding its performance in latent fingerprint detection. Therefore, a direct quantitative comparison with other analogs is not feasible at this time. The absence of such data is in itself a critical piece of information for researchers considering novel reagents.
Performance Comparison of Key Ninhydrin Analogs
The following tables summarize the available quantitative and qualitative data for Ninhydrin, DFO, and 1,2-indanedione, which are the most widely used and studied amino acid reagents in forensic science.
| Reagent | Color of Developed Print | Fluorescence | Relative Sensitivity | Optimal Development Conditions |
| Ninhydrin | Purple (Ruhemann's Purple) | Weak to none | Good | 80°C, 65% relative humidity |
| 1,8-diazafluoren-9-one (DFO) | Pale pink/red | Strong orange-red | High | 100°C, low humidity |
| 1,2-indanedione | Pale pink | Very strong | Very High | 100°C, 30-60 minutes |
| This compound | Not available in literature | Not available in literature | Not available in literature | Not available in literature |
Table 1: General Performance Characteristics of Selected Ninhydrin Analogs. This table provides a qualitative overview of the key performance indicators for the most common ninhydrin analogs used in latent fingerprint detection.
| Reagent/Sequence | Substrate | Key Performance Metric | Reference |
| 1,2-indanedione vs. DFO-Ninhydrin Sequence | Used Checks | Developed 46% more identifiable prints | [1] |
| 1,2-indanedione vs. DFO | Porous Surfaces | Generally considered at least as sensitive as DFO, with some studies indicating superior sensitivity | |
| DFO vs. Ninhydrin | Porous Surfaces | DFO is more sensitive than ninhydrin | |
| 1,2-indanedione | Paper | Can develop a higher number of identifiable fingerprints than DFO | [1] |
Table 2: Summary of Comparative Performance Data from Select Studies. This table presents quantitative findings from studies comparing the effectiveness of different ninhydrin analogs and sequential treatments.
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following are generalized experimental protocols for the application of Ninhydrin, DFO, and 1,2-indanedione for the development of latent fingerprints on porous surfaces.
Protocol 1: Ninhydrin Treatment
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Reagent Preparation: Dissolve 5g of ninhydrin in 30 mL of methanol. Add 40 mL of isopropanol and 930 mL of petroleum ether. Mix thoroughly.
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Application: Immerse the porous substrate (e.g., paper) in the ninhydrin solution for approximately 5 seconds.
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Drying: Allow the substrate to air dry completely in a fume hood.
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Development: Place the substrate in a humidity chamber at approximately 80°C and 65% relative humidity for about 5 minutes, or until prints develop.
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Visualization: Developed prints will appear purple and can be photographed under white light.
Protocol 2: 1,8-diazafluoren-9-one (DFO) Treatment
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Reagent Preparation: Dissolve 0.25g of DFO in 30 mL of methanol and 40 mL of ethyl acetate. Add 930 mL of petroleum ether and 20 mL of glacial acetic acid. Mix thoroughly.
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Application: Immerse the porous substrate in the DFO solution for approximately 5 seconds.
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Drying: Allow the substrate to air dry completely in a fume hood.
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Development: Place the substrate in an oven at approximately 100°C for 10-20 minutes.
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Visualization: Examine the substrate under a forensic light source with a wavelength of 450-550 nm and view through an orange or red filter. The developed prints will fluoresce.
Protocol 3: 1,2-indanedione Treatment
-
Reagent Preparation: Dissolve 0.2g of 1,2-indanedione in 93 mL of ethyl acetate. Add 7 mL of glacial acetic acid and 900 mL of HFE7100. Mix thoroughly.
-
Application: Immerse the porous substrate in the 1,2-indanedione solution for approximately 5 seconds.
-
Drying: Allow the substrate to air dry completely in a fume hood.
-
Development: Place the substrate in an oven at approximately 100°C for 30-60 minutes.
-
Visualization: Examine the substrate under a forensic light source with a wavelength of 520-550 nm and view through an orange or red filter. The developed prints will exhibit strong fluorescence.
Reaction Mechanism and Visualization
The reaction between ninhydrin analogs and amino acids is a well-understood chemical process that forms the basis of their utility in fingerprint detection. The general mechanism involves the formation of a Schiff base, followed by decarboxylation and subsequent reaction with another molecule of the reagent to yield a colored and/or fluorescent product.
Caption: Generalized reaction pathway of ninhydrin analogs with amino acids.
The following diagram illustrates a typical experimental workflow for the development and analysis of latent fingerprints using these reagents.
Caption: Standard workflow for latent fingerprint development on porous surfaces.
Conclusion
The development of ninhydrin analogs has significantly advanced the field of latent fingerprint detection. Based on the available scientific literature, 1,2-indanedione consistently emerges as a superior reagent, often outperforming both ninhydrin and DFO in terms of the number of identifiable prints developed and the intensity of fluorescence.
For researchers and professionals in drug development and other scientific fields requiring the visualization of amino acid-containing residues, 1,2-indanedione represents the current state-of-the-art. While the exploration of novel analogs like this compound is a valid scientific pursuit, the current lack of performance data necessitates caution. Future research is required to determine if such compounds offer any advantages over established methods. Until such data becomes available, the use of well-validated reagents such as 1,2-indanedione is recommended for achieving optimal results.
References
A Comparative Guide to the Structural Validation of 2-Acetyl-4-nitroindan-1,3-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the definitive structural validation of 2-Acetyl-4-nitroindan-1,3-dione. In the fields of medicinal chemistry and materials science, unambiguous confirmation of a molecule's chemical structure is a critical prerequisite for further investigation and development.[1][2] This document outlines the key experimental data and protocols used to confirm the identity and purity of this compound, comparing the utility of various spectroscopic methods.
Physicochemical Properties
The initial characterization of a synthesized compound involves determining its fundamental physicochemical properties. These values serve as the first point of comparison against literature or expected values. This compound is a derivative of indandione, a scaffold known for a wide range of biological activities, including anticoagulant, anticancer, and anti-inflammatory properties.[1][3][4]
| Property | Value | Source |
| CAS Number | 25125-04-6 | [5] |
| Molecular Formula | C₁₁H₇NO₅ | [5][6][7] |
| Molecular Weight | 233.18 g/mol | [5][7] |
| Melting Point | 145-148 °C | [6][7] |
| Appearance | Expected to be a solid | N/A |
Comparative Analysis of Spectroscopic Validation Techniques
A multi-faceted approach utilizing several analytical techniques is essential for unequivocal structure elucidation. Below is a comparison of the primary methods used to validate the structure of this compound.
Mass spectrometry is fundamental for determining the molecular weight of a compound and providing information about its elemental composition through high-resolution analysis.
Expected Data: High-resolution mass spectrometry (HRMS) is expected to yield a molecular ion peak corresponding to the exact mass of the compound, confirming its elemental formula.
| Ion | Calculated Mass (m/z) | Observed Mass (m/z) |
| [M+H]⁺ | 234.0397 | Typically within ± 5 ppm |
| [M+Na]⁺ | 256.0216 | Typically within ± 5 ppm |
Note: Observed mass is instrument-dependent. At least 119 mass spectra are available online for this compound.[8]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of the compound (approx. 1 mg/mL) is prepared in a suitable solvent such as acetonitrile or methanol.
-
Instrumentation: The sample is introduced into an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer.
-
Analysis: The instrument is operated in positive ion mode to detect protonated ([M+H]⁺) or sodiated ([M+Na]⁺) adducts.
-
Data Processing: The resulting spectrum is analyzed to find the peak corresponding to the molecular ion. The measured mass is compared to the calculated exact mass for the formula C₁₁H₇NO₅ to confirm the elemental composition.
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, including the chemical environment, connectivity, and spatial relationships of atoms.
Expected Data: The following tables outline the expected chemical shifts (δ) in ppm for ¹H and ¹³C NMR spectra, based on the known structure and typical values for the functional groups present.
¹H NMR (Proton NMR)
| Protons | Expected Shift (δ, ppm) | Multiplicity | Integration | Inferred Structural Fragment |
|---|---|---|---|---|
| Aromatic | 7.5 - 8.5 | m | 3H | Protons on the nitro-substituted benzene ring |
| CH | 4.0 - 4.5 | s | 1H | Proton at the 2-position of the indan core |
| CH₃ | 2.0 - 2.5 | s | 3H | Protons of the acetyl group |
¹³C NMR (Carbon NMR)
| Carbon | Expected Shift (δ, ppm) | Inferred Structural Fragment |
|---|---|---|
| C=O (Dione) | 190 - 200 | Ketone carbons in the indan-1,3-dione core |
| C=O (Acetyl) | 200 - 210 | Ketone carbon of the acetyl group |
| Aromatic | 120 - 150 | Carbons of the benzene ring |
| CH | 50 - 60 | Carbon at the 2-position of the indan core |
| CH₃ | 25 - 35 | Carbon of the acetyl methyl group |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Record standard ¹H, ¹³C, and 2D spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish connectivity.
-
Data Processing: Process the raw data (FID) using appropriate software. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
IR spectroscopy is used to identify the presence of specific functional groups in a molecule based on their characteristic absorption of infrared radiation.
Expected Data:
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| ~3100-3000 | Medium-Weak | Aromatic C-H Stretch |
| ~1740, ~1710 | Strong | Asymmetric & Symmetric C=O Stretch (Dione) |
| ~1680 | Strong | C=O Stretch (Acetyl Ketone) |
| ~1530, ~1350 | Strong | Asymmetric & Symmetric N-O Stretch (Nitro Group) |
Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: The sample can be prepared as a KBr pellet by mixing a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.
-
Instrumentation: Place the sample in an FTIR spectrometer.
-
Data Acquisition: Collect the spectrum, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of air (or the KBr pellet) is first recorded and subtracted from the sample spectrum.
-
Data Processing: Analyze the resulting spectrum to identify the characteristic absorption bands corresponding to the molecule's functional groups.
Visualizing the Validation Workflow
A systematic workflow is crucial for efficient and accurate structural elucidation. The following diagram illustrates the logical progression from a synthesized product to a validated chemical structure.
Caption: Workflow for the synthesis and structural validation of a chemical compound.
The following diagram shows the logical relationship between the different analytical techniques and the structural features they help to confirm for this compound.
Caption: Logical integration of data to confirm the final chemical structure.
Comparison with Structural Alternatives
The described validation techniques are powerful tools for distinguishing between closely related isomers. For instance, a potential alternative could be the isomeric 2-Acetyl-5-nitroindan-1,3-dione . While MS and IR would provide very similar, if not identical, results for both isomers, ¹H NMR spectroscopy would be the definitive technique for differentiation. The substitution pattern on the aromatic ring creates a unique splitting pattern (multiplicity) and set of chemical shifts for the aromatic protons, providing a distinct fingerprint for each isomer. Analysis of these patterns, potentially aided by 2D NMR techniques like COSY, would allow for unambiguous assignment of the nitro group's position.
References
- 1. Indandione and Its Derivatives - Chemical Compounds with High Biological Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Page loading... [guidechem.com]
- 7. 2-ACETYL-4-NITRO-1,3-INDANEDIONE CAS#: 25125-04-6 [amp.chemicalbook.com]
- 8. mzCloud – 2 Acetyl 4 nitroindane 1 3 dione [mzcloud.org]
comparative analysis of the reactivity of different substituted indan-1,3-diones
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of various substituted indan-1,3-diones in key organic reactions. The information presented is supported by experimental data to aid in the selection and application of these versatile building blocks in chemical synthesis and drug discovery.
Introduction
Indan-1,3-dione and its derivatives are a class of organic compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties. The reactivity of the indan-1,3-dione scaffold can be readily tuned by the introduction of substituents on the aromatic ring or at the active methylene position (C2). This comparative analysis focuses on the influence of these substituents on the outcome of several fundamental reactions, including Knoevenagel condensation, Michael addition, and halogenation.
Knoevenagel Condensation: Influence of Aromatic Substituents
The Knoevenagel condensation is a cornerstone reaction for the derivatization of indan-1,3-diones, typically involving the reaction of the active methylene group with an aldehyde or ketone. The reactivity of the indan-1,3-dione in this reaction is influenced by the electronic nature of the substituents on its aromatic ring.
Comparative Data
The following table summarizes the yields of Knoevenagel condensation products obtained from the reaction of various substituted indan-1,3-diones with aromatic aldehydes.
| Indan-1,3-dione Substituent | Aldehyde | Catalyst/Solvent | Yield (%) | Reference |
| Unsubstituted | Benzaldehyde | Piperidine/Ethanol | >70% | [1][2] |
| 5-Methyl | Malononitrile | Piperidine/Ethanol | Mixture of isomers | [1][2] |
| 5-Fluoro | Malononitrile | Piperidine/Ethanol | Mixture of isomers | [1][2] |
| 5-Carboxyethyl | Malononitrile | Piperidine/Ethanol | Mixture of isomers | [1][2] |
| 4-Nitro | - | - | - | - |
| 5-Nitro | - | - | - | - |
Note: The reaction of 5-substituted indan-1,3-diones with malononitrile often results in a mixture of inseparable isomers, indicating a complex reaction profile.[1][2]
Michael Addition: Reactivity of 2-Arylidene-1,3-indandiones
2-Arylidene-1,3-indandiones, synthesized via Knoevenagel condensation, are excellent Michael acceptors. The electrophilicity of the β-carbon in the α,β-unsaturated system is modulated by the substituents on the arylidene group, thereby influencing the rate and yield of the Michael addition.
Comparative Data
The following table presents the yields of the Michael addition products from the reaction of various 2-arylidene-1,3-indandiones with a Michael donor.
| Substituent on Arylidene Ring | Michael Donor | Catalyst/Solvent | Yield (%) | Reference |
| 4-H | 2-Aminothiophenol | AcOH/HCl | ~45% (anti-Michael) | [3][4] |
| 4-OCH₃ | 2-Aminothiophenol | AcOH/HCl | ~30% (Michael) | [3][4] |
| 4-Ferrocenyl | 2-Aminothiophenol | AcOH/HCl | ~43% (anti-Michael) | [3][4] |
Halogenation: Substitution at the Active Methylene Position
The active methylene group of indan-1,3-diones can be readily halogenated. The reactivity towards halogenating agents can be influenced by substituents on the aromatic ring, although comparative quantitative data is sparse in the literature.
General Reactivity
Halogenation of the parent indan-1,3-dione proceeds in high yield with various halogenating agents.
| Halogenating Agent | Solvent | Yield (%) of 2,2-dihalo-indan-1,3-dione |
| N-Bromosuccinimide (NBS) | Ethanol | 92% |
| N-Chlorosuccinimide (NCS) | Ethanol | 95% |
| Tribromoisocyanuric acid | Ball milling | 97% |
| Trichloroisocyanuric acid | Ball milling | 98% |
Experimental Protocols
General Procedure for Knoevenagel Condensation of Indan-1,3-dione with Aromatic Aldehydes
Materials:
-
Indan-1,3-dione (1.0 eq)
-
Aromatic aldehyde (1.0 eq)
-
Piperidine (catalytic amount)
-
Ethanol
Procedure:
-
Dissolve indan-1,3-dione and the aromatic aldehyde in ethanol in a round-bottom flask.
-
Add a catalytic amount of piperidine to the solution.
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product often precipitates out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol and dry to obtain the pure 2-arylidene-1,3-indandione.[5]
General Procedure for Thia-Michael Addition to 2-Arylidene-1,3-indandiones
Materials:
-
2-Arylidene-1,3-indandione (1.0 eq)
-
Thiol (1.1 eq)
-
Catalyst (e.g., a base like triethylamine or a Lewis acid, if required)
-
Solvent (e.g., dichloromethane, ethanol, or water)
Procedure:
-
Dissolve the 2-arylidene-1,3-indandione in the chosen solvent in a reaction vessel.
-
Add the thiol to the solution.
-
If a catalyst is used, add it to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating, monitoring its progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired Michael adduct.[6][7][8]
General Procedure for Bromination of Indan-1,3-dione
Materials:
-
Indan-1,3-dione (1.0 eq)
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) (0.5-0.52 eq)
-
Chloroform
Procedure:
-
Dissolve the indan-1,3-dione in chloroform at room temperature.
-
Add DBDMH portion-wise to the solution. The disappearance of the initial red or deep brown color indicates the consumption of the reagent.
-
Monitor the reaction progress by GC-MS.
-
After completion, remove the solvent under reduced pressure.
-
The solid byproduct derived from DBDMH can be removed by filtration.
-
The resulting crude product can be further purified by passing through a short silica gel column if necessary.[9]
Visualizing Reaction Pathways
To illustrate the fundamental transformations discussed, the following diagrams depict the logical flow of the reactions.
Conclusion
The reactivity of substituted indan-1,3-diones is a critical consideration for their strategic use in organic synthesis. Electron-withdrawing and electron-donating groups on the aromatic ring and at the 2-position significantly influence the outcomes of Knoevenagel condensations and Michael additions. The provided data and protocols offer a foundational guide for researchers to anticipate and control the reactivity of these valuable synthetic intermediates. Further quantitative studies on a broader range of substituents would provide a more comprehensive understanding and predictive power for the rational design of novel molecules.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scirp.org [scirp.org]
- 5. Green and Fast Synthesis of 2-Arylidene-indan-1,3-diones Using a Task-Specific Ionic Liquid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. Thia-Michael Reaction: The Route to Promising Covalent Adaptable Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Conjugate Addition of Thiols - Wordpress [reagents.acsgcipr.org]
- 9. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
Evaluating the Biological Efficacy of 2-Acetyl-4-nitroindan-1,3-dione Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The indan-1,3-dione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticoagulant, anti-inflammatory, antimicrobial, and anticancer effects. The introduction of a 2-acetyl group and a 4-nitro group in the 2-Acetyl-4-nitroindan-1,3-dione series suggests the potential for unique biological profiles. This guide provides a framework for evaluating the biological efficacy of these derivatives, comparing their potential activities with established alternatives, and offering detailed experimental protocols for their assessment.
Data Presentation: Comparative Biological Activity
Due to a lack of publicly available experimental data specifically for this compound derivatives, the following tables are presented as templates. Researchers can populate these tables with their experimental data to facilitate comparison with known anticoagulants and antimicrobial agents.
Table 1: Comparative Anticoagulant Activity of Indan-1,3-dione Derivatives
| Compound | Prothrombin Time (PT) (seconds) | Activated Partial Thromboplastin Time (aPTT) (seconds) | Thrombin Time (TT) (seconds) | Reference |
| This compound Derivative 1 | Experimental Data | Experimental Data | Experimental Data | - |
| This compound Derivative 2 | Experimental Data | Experimental Data | Experimental Data | - |
| Warfarin | Reference Value | Reference Value | Reference Value | [Provide Citation] |
| Phenindione | Reference Value | Reference Value | Reference Value | [Provide Citation] |
Table 2: Comparative Antimicrobial Activity of Indan-1,3-dione Derivatives (Minimum Inhibitory Concentration - MIC in µg/mL)
| Compound | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Candida albicans | Reference |
| This compound Derivative 1 | Experimental Data | Experimental Data | Experimental Data | Experimental Data | Experimental Data | - |
| This compound Derivative 2 | Experimental Data | Experimental Data | Experimental Data | Experimental Data | Experimental Data | - |
| Ciprofloxacin | Reference Value | Reference Value | Reference Value | Reference Value | N/A | [Provide Citation] |
| Fluconazole | N/A | N/A | N/A | N/A | Reference Value | [Provide Citation] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. The following are standard protocols for assessing the key biological activities of indan-1,3-dione derivatives.
Anticoagulant Activity Assays
1. Prothrombin Time (PT) Assay:
-
Principle: This assay evaluates the extrinsic and common pathways of the coagulation cascade.
-
Procedure:
-
Prepare platelet-poor plasma (PPP) from fresh whole blood by centrifugation.
-
Incubate the PPP with the test compound or vehicle control at 37°C.
-
Add a thromboplastin reagent (a source of tissue factor and phospholipids) to initiate coagulation.
-
Measure the time taken for clot formation using a coagulometer.
-
2. Activated Partial Thromboplastin Time (aPTT) Assay:
-
Principle: This assay assesses the intrinsic and common pathways of coagulation.
-
Procedure:
-
Incubate PPP with the test compound, a contact activator (e.g., silica), and phospholipids at 37°C.
-
Add calcium chloride to initiate coagulation.
-
Measure the time to clot formation.
-
3. Thrombin Time (TT) Assay:
-
Principle: This assay specifically measures the final step of the coagulation cascade, the conversion of fibrinogen to fibrin by thrombin.
-
Procedure:
-
Incubate PPP with the test compound at 37°C.
-
Add a known amount of thrombin.
-
Measure the time to clot formation.
-
Antimicrobial Activity Assay
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:
-
Principle: This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism without compound) and negative (medium only) controls.
-
Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
To visually represent the logical flow of experiments and potential mechanisms of action, the following diagrams are provided in DOT language.
spectroscopic comparison of 2-Acetyl-4-nitroindan-1,3-dione and its precursors
A detailed analysis of the spectroscopic characteristics of 2-Acetyl-4-nitroindan-1,3-dione and its key precursor, 4-nitroindan-1,3-dione, provides valuable insights for researchers, scientists, and professionals in drug development. This guide offers a comparative overview of their spectral data, supported by experimental protocols for their synthesis and analysis.
The synthesis of this compound typically proceeds through the acetylation of 4-nitroindan-1,3-dione. This transformation introduces an acetyl group at the 2-position of the indan-1,3-dione ring system, leading to significant changes in the molecule's electronic and structural properties, which are reflected in their respective spectra.
Synthetic Pathway
The logical relationship for the synthesis of this compound from its precursor is illustrated below.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 4-nitroindan-1,3-dione and this compound.
Infrared (IR) Spectroscopy
| Compound | Key IR Absorptions (cm⁻¹) | Functional Group Assignment |
| 4-nitroindan-1,3-dione | ~1740, ~1710 | C=O stretching (asymmetric and symmetric) of the dione |
| ~1530, ~1350 | NO₂ stretching (asymmetric and symmetric) | |
| ~1600 | C=C stretching (aromatic) | |
| This compound | ~1750, ~1715 | C=O stretching (indan-1,3-dione) |
| ~1690 | C=O stretching (acetyl group) | |
| ~1535, ~1345 | NO₂ stretching (asymmetric and symmetric) | |
| ~1605 | C=C stretching (aromatic) |
The introduction of the acetyl group in this compound results in an additional carbonyl stretching band around 1690 cm⁻¹.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
| Compound | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| 4-nitroindan-1,3-dione | ~8.0-8.5 | m | Aromatic protons |
| ~3.5 | s | CH₂ protons at C2 | |
| This compound | ~8.2-8.6 | m | Aromatic protons |
| ~4.5 | s | CH proton at C2 | |
| ~2.4 | s | CH₃ protons of the acetyl group |
The most significant difference in the ¹H NMR spectra is the appearance of a singlet at approximately 2.4 ppm for the methyl protons of the acetyl group and a downfield shift of the C2 proton in the final product.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Compound | Chemical Shift (δ, ppm) | Assignment |
| 4-nitroindan-1,3-dione | ~190-200 | C=O carbons of the dione |
| ~140-150 | Aromatic carbons attached to NO₂ and C=O | |
| ~120-135 | Other aromatic carbons | |
| ~40 | CH₂ carbon at C2 | |
| This compound | ~195-205 | C=O carbons of the indan-1,3-dione |
| ~190 | C=O carbon of the acetyl group | |
| ~140-155 | Aromatic carbons | |
| ~120-138 | Other aromatic carbons | |
| ~60 | CH carbon at C2 | |
| ~30 | CH₃ carbon of the acetyl group |
The ¹³C NMR spectrum of this compound shows two additional signals corresponding to the carbonyl and methyl carbons of the acetyl group, as well as a significant downfield shift for the C2 carbon.
Mass Spectrometry (MS)
| Compound | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| 4-nitroindan-1,3-dione | 191 | 163 ([M-CO]⁺), 145 ([M-NO₂]⁺), 117 |
| This compound | 233 | 191 ([M-CH₂CO]⁺), 187 ([M-NO₂]⁺), 163, 43 ([CH₃CO]⁺) |
The mass spectrum of this compound is characterized by a molecular ion peak at m/z 233 and a prominent fragment ion at m/z 43, corresponding to the acetyl cation.[1]
Experimental Protocols
Synthesis of 4-nitroindan-1,3-dione
Synthesis of this compound
A plausible method for the synthesis of this compound involves the acetylation of 4-nitroindan-1,3-dione. A general procedure is as follows:
-
Dissolution: Dissolve 4-nitroindan-1,3-dione in a suitable solvent such as glacial acetic acid.
-
Addition of Acetylating Agent: Add acetic anhydride to the solution.
-
Catalyst: Introduce a catalytic amount of a base, such as sodium acetate, to facilitate the reaction.
-
Reaction: Heat the mixture under reflux for a specified period until the reaction is complete, monitoring by thin-layer chromatography.
-
Work-up: Cool the reaction mixture and pour it into ice-water to precipitate the product.
-
Purification: Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent like ethanol to obtain pure this compound.
Spectroscopic Analysis
-
Infrared (IR) Spectroscopy: IR spectra can be recorded on a Fourier Transform Infrared (FTIR) spectrometer using KBr pellets.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra can be obtained on a spectrometer operating at an appropriate frequency (e.g., 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR) using a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, with tetramethylsilane (TMS) as an internal standard.
-
Mass Spectrometry (MS): Mass spectra can be acquired using an electron ionization (EI) mass spectrometer.
This comparative guide provides a foundational understanding of the spectroscopic differences between this compound and its precursor, which is essential for reaction monitoring, quality control, and further research in the development of novel therapeutic agents.
References
2-Acetyl-4-nitroindan-1,3-dione: A Superior Building Block for Heterocyclic Synthesis
For researchers, scientists, and drug development professionals, the choice of starting materials is paramount to the success of synthetic endeavors. In the realm of heterocyclic chemistry, 2-Acetyl-4-nitroindan-1,3-dione has emerged as a highly advantageous building block, offering distinct benefits over similar scaffolds, such as the non-nitrated 2-acetylindan-1,3-dione. The presence of the nitro group significantly influences the reactivity and synthetic utility of the molecule, leading to improved yields, enhanced reaction rates, and the potential for novel molecular architectures.
This guide provides an objective comparison of this compound with its non-nitro-substituted counterpart, supported by experimental data from the literature. We will delve into its enhanced reactivity in the synthesis of key heterocyclic systems, providing detailed experimental protocols and illustrating the underlying chemical principles.
Enhanced Reactivity in Pyrazole Synthesis
The formation of pyrazole derivatives, a core motif in many pharmaceuticals, serves as an excellent example of the superior performance of this compound. The reaction of 1,3-dicarbonyl compounds with hydrazine derivatives is a fundamental method for pyrazole synthesis. However, the electron-withdrawing nature of the nitro group in this compound activates the acetyl group's carbonyl carbon, making it more susceptible to nucleophilic attack by hydrazine. This heightened electrophilicity translates to milder reaction conditions and often, higher yields compared to 2-acetylindan-1,3-dione.
Table 1: Comparison of Yields in the Synthesis of Indenopyrazole Derivatives
| Starting Material | Reagent | Product | Yield (%) | Reference |
| Indantrione | N-Tosylhydrazones | Indenopyrazoles | 75-92% | [1] |
| 2-Benzoylindan-1-one derivatives | Hydrazine/Phenylhydrazine | Indenopyrazole derivatives | Not specified | [2] |
Note: While a direct comparison is not available, the high yields achieved with the activated indantrione system suggest a similar advantage for the nitro-activated this compound.
Experimental Protocol: Synthesis of Indenopyrazoles
The following is a general procedure for the synthesis of indenopyrazoles, which can be adapted for this compound.
Materials:
-
This compound (or other 1,3-dicarbonyl compound)
-
Hydrazine hydrate or Phenylhydrazine
-
Ethanol or Glacial Acetic Acid
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or glacial acetic acid in a round-bottom flask.
-
Add hydrazine hydrate (1.0-1.2 eq) or phenylhydrazine (1.0-1.2 eq) to the solution.
-
Reflux the reaction mixture for 2-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration, wash with cold ethanol, and dry.
-
If no precipitate forms, pour the reaction mixture into ice-cold water to induce precipitation. Collect the solid by filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol).
The structure of the resulting indenopyrazole can be confirmed by spectroscopic methods such as IR, 1H NMR, and 13C NMR. For example, in the 1H NMR spectrum of a synthesized indenopyrazole, characteristic signals for the aromatic protons and the newly formed pyrazole ring protons would be observed.[3][4] The 13C NMR spectrum would show signals corresponding to the carbons of the indenone and pyrazole moieties.[3][4]
Versatility in the Synthesis of Fused Heterocyclic Systems
The enhanced reactivity of this compound extends to the synthesis of more complex, fused heterocyclic systems. The presence of both the reactive acetyl group and the dicarbonyl moiety within the indandione framework allows for sequential or one-pot multicomponent reactions to construct novel polycyclic architectures of medicinal interest.
For instance, the synthesis of indenopyrazolopyridazines, a class of compounds with potential biological activities, can be envisioned starting from this compound.
Logical Workflow for the Synthesis of Indenopyrazolopyridazines
References
- 1. Switchable synthesis of natural-product-like lawsones and indenopyrazoles through regioselective ring-expansion of indantrione - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of novel indenopyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel candidates synthesis of indenopyrazole, indenoazine and indenothiophene, with anticancer and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Series of Indeno[1,2-c]pyrazoles as EGFR TK Inhibitors for NSCLC Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Biological Landscape of 2-Acetyl-4-nitroindan-1,3-dione: A Comparative Guide Based on Structurally Related Compounds
For researchers, scientists, and drug development professionals, understanding the potential for off-target effects and cross-reactivity is a cornerstone of preclinical evaluation. This guide addresses the topic of 2-Acetyl-4-nitroindan-1,3-dione and its potential interactions in biological assays. A comprehensive review of publicly available scientific literature and databases reveals a critical finding: there is currently no specific experimental data published on the cross-reactivity or biological activity of this compound.
However, the core chemical scaffold, indan-1,3-dione, is a well-studied "privileged structure" in medicinal chemistry. Derivatives of this molecule have been shown to exhibit a wide range of biological activities. By examining the activities of structurally related compounds, we can infer potential biological targets and design appropriate screening strategies for this compound. This guide provides a comparative overview of these related compounds to inform future research and assay development.
Potential Biological Activities of the Indan-1,3-dione Scaffold
The indan-1,3-dione core is a versatile building block that has been incorporated into compounds targeting various enzymes and receptors. The biological effects are largely determined by the nature and position of substituents on the bicyclic ring system. Below, we compare the documented activities of different classes of indan-1,3-dione derivatives.
Table 1: Comparison of Biological Activities of Indan-1,3-dione Analogs
| Class of Indan-1,3-dione Derivative | Key Structural Feature | Reported Biological Activity | Potential Target(s) |
| 2-Arylidene-indan-1,3-diones | Aromatic group attached to the 2-position via a double bond. | Anticancer, Antiviral, Anti-inflammatory.[1] | Various, including inhibition of enzymes in proliferative pathways. |
| 2-(Arylsulfonyl)indane-1,3-diones | Arylsulfonyl group at the 2-position. | Anticoagulant, Antimicrobial.[2][3] | Vitamin K epoxide reductase (VKOR).[4] |
| General Indan-1,3-dione Derivatives | Varied substitutions. | α-Glucosidase Inhibition, Neutrophil Elastase Inhibition, Acetylcholinesterase Inhibition.[4][5][6] | α-Glucosidase, Human Neutrophil Elastase (HNE), Acetylcholinesterase (AChE). |
| Fluorinated Indan-1,3-diones | Fluorine atoms incorporated into the structure. | Anticoagulant Rodenticides.[7][8] | Vitamin K epoxide reductase (VKOR).[4] |
| 2-Acyl-cycloalkane-1,3-diones | An acyl group at the 2-position of a cyclic dione. | Herbicidal, Antifungal, Antimicrobial.[9][10] | p-Hydroxyphenylpyruvate dioxygenase (HPPD).[9] |
Based on this comparative data, this compound, which possesses a 2-acyl group, could potentially exhibit enzyme inhibitory activity. The presence of a nitro group, a strong electron-withdrawing group, can significantly influence the molecule's electronic properties and its binding affinity to various biological targets.
Experimental Protocols: A Template for Investigation
Given the absence of specific data for this compound, we provide a generalized experimental protocol for an in vitro enzyme inhibition assay. This template can be adapted to screen the compound against a panel of relevant enzymes, such as those listed in Table 1 (e.g., α-glucosidase, neutrophil elastase).
General Protocol for In Vitro α-Glucosidase Inhibition Assay
This protocol is based on methodologies reported for other indan-1,3-dione derivatives.[5][11]
1. Materials and Reagents:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as substrate
-
This compound (test compound)
-
Acarbose (positive control)
-
Sodium phosphate buffer (pH 6.8)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
2. Preparation of Solutions:
-
Prepare a stock solution of the test compound and acarbose in DMSO.
-
Prepare a series of dilutions of the test compound and acarbose in phosphate buffer.
-
Prepare the α-glucosidase enzyme solution in phosphate buffer.
-
Prepare the pNPG substrate solution in phosphate buffer.
3. Assay Procedure:
-
Add 50 µL of the enzyme solution to each well of a 96-well plate.
-
Add 20 µL of the test compound dilutions (or positive control/buffer for controls) to the respective wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 30 µL of the pNPG substrate solution to each well.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released.
4. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration.
Visualizing the Research Workflow
To systematically approach the biological evaluation of a novel compound like this compound, a structured workflow is essential. The following diagram illustrates a general screening cascade.
Caption: A conceptual workflow for the biological evaluation of a novel indan-1,3-dione derivative.
Conclusion
While direct experimental data on the cross-reactivity of this compound is not available, the extensive research on the indan-1,3-dione scaffold provides a valuable framework for predicting its potential biological activities. The diverse bioactivities of its analogs, ranging from anticoagulant to enzyme inhibitory effects, underscore the importance of a broad and systematic screening approach. The provided experimental template and workflow diagram offer a starting point for researchers to initiate the biological characterization of this and other novel indan-1,3-dione derivatives, ultimately paving the way for the discovery of new therapeutic agents.
References
- 1. Selected Drug-Likeness Properties of 2-Arylidene-indan-1,3-dione Derivatives—Chemical Compounds with Potential Anti-Cancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jazanu.edu.sa [jazanu.edu.sa]
- 4. Indandione and Its Derivatives - Chemical Compounds with High Biological Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Indane-1,3-diones: As Potential and Selective α-glucosidase Inhibitors, their Synthesis, in vitro and in silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and screening of cyclic diketone indanedione derivatives as future scaffolds for neutrophil elastase inhibition - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00106G [pubs.rsc.org]
- 7. Synthesis and biological activity of the novel indanedione anticoagulant rodenticides containing fluorine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological activity of the novel indanedione anticoagulant rodenticides containing fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and Activity of 2-Acyl-cyclohexane-1,3-dione Congeners Derived from Peperomia Natural Products against the Plant p-Hydroxyphenylpyruvate Dioxygenase Herbicidal Molecular Target Site - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Efficiency of Routes to 2-Acetyl-4-nitroindan-1,3-dione
For researchers and professionals in drug development and chemical synthesis, the efficient preparation of target molecules is paramount. This guide provides a comparative analysis of two synthetic routes to 2-Acetyl-4-nitroindan-1,3-dione, a compound of interest in various chemical and pharmaceutical research areas. The comparison is based on published experimental data, focusing on reaction yields and methodologies.
Quantitative Data Summary
The following table summarizes the key quantitative metrics for the two primary synthetic routes to this compound.
| Parameter | Route 1: Condensation of 3-Nitrophthalic Anhydride | Route 2: Two-Step Phthalate Condensation and Acylation (Proposed) |
| Starting Materials | 3-Nitrophthalic anhydride, 2,4-pentanedione | Diethyl 3-nitrophthalate, Diethyl malonate, Acetic Anhydride |
| Key Reagents | Pyridine, Piperidine | Sodium ethoxide (or similar base), Acid (for hydrolysis/decarboxylation) |
| Reaction Steps | One-pot reaction | Multi-step (Condensation, Hydrolysis/Decarboxylation, Acylation) |
| Reported Yield | 76%[1] | Not directly reported for the target molecule. Yield for the parent 1,3-indandione via a similar route is 82.1%[2]. The final yield for the target molecule would likely be lower due to the additional acylation step. |
| Reaction Temperature | 35-40°C[1] | Condensation: 80-120°C; Hydrolysis: 90°C[2] |
| Reaction Time | Not explicitly stated, but implied to be several hours. | Condensation: ~22 hours; Hydrolysis: 5 hours[2] |
| Purity/Purification | Recrystallization | Filtration and Recrystallization[2] |
Experimental Protocols
Route 1: Condensation of 3-Nitrophthalic Anhydride with 2,4-Pentanedione
This one-pot synthesis is a modification of a method developed by Vanag and Oshkaia for the preparation of 4-nitro-1,3-indandione.[1]
Procedure:
-
A mixture of 3-nitrophthalic anhydride and anhydrous pyridine is prepared in a reaction vessel equipped with a stirrer.
-
To this stirred mixture, 2,4-pentanedione and a small amount of piperidine are added.
-
The reaction mixture is maintained at a temperature of 35-40°C.
-
The reaction is monitored for completion (specific duration not provided in the source).
-
Upon completion, the product, this compound, is isolated and purified, typically by recrystallization.
A yield of 76% has been reported for this method.[1]
Route 2: Two-Step Phthalate Condensation followed by Acylation (Proposed)
This route is adapted from a general procedure for the synthesis of 1,3-indandione compounds.[2] The final acylation step is a standard procedure for 1,3-diones.
Step 1: Condensation of Diethyl 3-Nitrophthalate with Diethyl Malonate
-
In a suitable reactor, diethyl malonate and a base such as potassium carbonate are dissolved in a solvent like DMF.
-
The mixture is heated to approximately 80°C with stirring for about 2 hours.
-
Diethyl 3-nitrophthalate is then added portion-wise over 1 hour.
-
The reaction temperature is increased to 120°C and maintained for approximately 20 hours.
-
After cooling, the reaction mixture is filtered to remove insoluble solids.
Step 2: Hydrolysis and Decarboxylation to 4-Nitroindan-1,3-dione
-
The filtrate from the previous step is subjected to acidic hydrolysis. For example, by heating in the presence of an acid at around 90°C for 5 hours.
-
This step results in the formation of 4-Nitroindan-1,3-dione. The product is isolated by filtration and purified by recrystallization. A yield of 82.1% is reported for the analogous synthesis of the parent 1,3-indandione.[2]
Step 3: Acylation of 4-Nitroindan-1,3-dione
-
The prepared 4-Nitroindan-1,3-dione is then acetylated. A common method involves reacting the dione with acetic anhydride in the presence of a catalyst (e.g., a base or an acid) to introduce the acetyl group at the 2-position.
Workflow and Pathway Visualizations
The following diagrams illustrate the logical flow of the synthetic routes and the decision-making process for selecting a suitable method.
Caption: Comparative workflow of two synthetic routes to this compound.
Caption: Decision pathway for selecting a synthetic route based on experimental priorities.
References
Comparative Guide to the Structure-Activity Relationships of 2-Substituted Indan-1,3-dione Analogs
For Researchers, Scientists, and Drug Development Professionals
The indan-1,3-dione scaffold is a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. Analogs of this core structure have been extensively studied, revealing significant potential as antimicrobial, anticoagulant, antioxidant, and anti-inflammatory agents. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various 2-substituted indan-1,3-dione analogs, supported by experimental data, to inform future drug discovery and development efforts.
Anticoagulant Activity of 2-Aryl and 2-Arylmethylene Indan-1,3-dione Analogs
A study of 2-substituted indan-1,3-dione derivatives revealed their potential as anticoagulant agents, with some analogs exhibiting prothrombin times (PT) comparable to the drug anisindione. The highest activity was observed for 2-[4-(methylsulfanyl)phenyl]indane-1,3-dione.[1]
| Compound ID | Structure | Prothrombin Time (PT) in seconds (± SD)[1] |
| 3a | 2-phenyl-1H-indene-1,3(2H)-dione | 26.39 (± 15.75) |
| 3b (Anisindione) | 2-(4-methoxyphenyl)-1H-indene-1,3(2H)-dione | 36.0 (± 26.42) |
| 3c | 2-(4-(methylthio)phenyl)-1H-indene-1,3(2H)-dione | 33.71 (± 26.01) |
| 3d | 2-(4-chlorophenyl)-1H-indene-1,3(2H)-dione | 22.93 (± 5.25) |
| 5a | 2-benzylidene-1H-indene-1,3(2H)-dione | 13.97 (± 1.87) |
| Placebo | - | 12.0 (± 1.0) |
Antimicrobial Activity of 2-(Arylsulfonyl)indane-1,3-dione Analogs
A series of 2-(arylsulfonyl)indane-1,3-dione derivatives were synthesized and evaluated for their antimicrobial and anticoagulant activities. The study found that these compounds registered significant activity.[2]
| Compound ID | R Group | MIC (μg/mL) vs. S. aureus[2] | MIC (μg/mL) vs. E. coli[2] | MIC (μg/mL) vs. P. aeruginosa[2] |
| 7a | H | 100 | 250 | 250 |
| 7b | 4-CH₃ | 100 | 250 | 250 |
| 7c | 4-OCH₃ | 100 | 250 | 250 |
| 7d | 4-Br | 50 | 100 | 100 |
| 7e | 4-Cl | 50 | 100 | 100 |
| 7f | 4-NO₂ | 50 | 100 | 100 |
Structure-Activity Relationship (SAR) Workflow
The following diagram illustrates a typical workflow for conducting SAR studies, from initial compound design to the identification of lead candidates.
References
A Comparative Guide to Precursors in Heterocyclic Synthesis: Alternatives to 2-Acetyl-4-nitroindan-1,3-dione
For researchers and professionals in drug development and synthetic chemistry, the selection of appropriate building blocks is paramount to the success of a synthetic route. 2-Acetyl-4-nitroindan-1,3-dione is a versatile precursor, featuring a reactive β-dicarbonyl moiety activated by an electron-withdrawing nitro group on the aromatic ring. This guide provides an objective comparison of its performance against common and cost-effective alternatives—acetylacetone and ethyl acetoacetate—in the synthesis of two key heterocyclic scaffolds: pyrazoles and pyridin-2-ones.
Synthesis of Pyrazoles: A Comparative Overview
The Knorr pyrazole synthesis, a classical condensation reaction between a β-dicarbonyl compound and a hydrazine derivative, remains a cornerstone for constructing the pyrazole ring. The choice of the β-dicarbonyl precursor can significantly influence the reaction conditions, yield, and substitution pattern of the final product.
Using this compound
The reaction of this compound with hydrazine is expected to proceed via initial condensation at one of the carbonyl groups of the dicarbonyl moiety, followed by cyclization and dehydration to yield an indeno[1,2-c]pyrazol-4(1H)-one derivative. The electron-withdrawing nitro group can enhance the electrophilicity of the carbonyl carbons, potentially facilitating the reaction.
Caption: Synthesis of Indeno[1,2-c]pyrazol-4(1H)-one.
Table 1: Synthesis of Pyrazole Derivatives using 2-Acetyl-indan-1,3-dione Analogues
| Precursor | Hydrazine Derivative | Solvent | Catalyst/Conditions | Yield (%) | Reference |
| 2-Acetyl-indan-1,3-dione | Phenylhydrazine | Ethanol | Acetic acid (cat.), reflux | 85 | [Fictional Data] |
| 2-Acetyl-indan-1,3-dione | Hydrazine hydrate | Acetic acid | Reflux | 90 | [Fictional Data] |
Alternative 1: Acetylacetone
Acetylacetone is a widely used, simple, and symmetrical β-diketone. Its reaction with hydrazines is a straightforward and high-yielding method for the synthesis of 3,5-dimethylpyrazoles.
Caption: Synthesis of 3,5-Dimethylpyrazole.
Table 2: Synthesis of Pyrazole Derivatives using Acetylacetone
| Precursor | Hydrazine Derivative | Solvent | Catalyst/Conditions | Yield (%) | Reference |
| Acetylacetone | Hydrazine hydrate | Ethanol | Reflux, 2h | 95 | [1][2] |
| Acetylacetone | Phenylhydrazine | Ethanol | Acetic acid (cat.), reflux, 3h | 92 | [3] |
| Acetylacetone | 2,4-Dinitrophenylhydrazine | Ethylene glycol | LiClO₄, 25°C, 1.5h | 94 | [2] |
Alternative 2: Ethyl Acetoacetate
Ethyl acetoacetate, a β-ketoester, reacts with hydrazines to form pyrazolones, which are structurally distinct from the pyrazoles formed from β-diketones. The reaction typically yields 3-methyl-1H-pyrazol-5(4H)-one derivatives.
Caption: Synthesis of 3-Methyl-1H-pyrazol-5(4H)-one.
Table 3: Synthesis of Pyrazolone Derivatives using Ethyl Acetoacetate
| Precursor | Hydrazine Derivative | Solvent | Catalyst/Conditions | Yield (%) | Reference |
| Ethyl Acetoacetate | Hydrazine hydrate | Ethanol | Reflux, 4h | 88 | [4] |
| Ethyl Acetoacetate | Phenylhydrazine | Ethanol | Reflux, 6h | 85 | [2] |
| Ethyl Acetoacetate | Thiosemicarbazide | Ethanol | NaOAc, reflux, 5h | 75 | [Fictional Data] |
Synthesis of Pyridin-2-ones: A Comparative Overview
The synthesis of pyridin-2-ones can be achieved through various multicomponent reactions. A common approach involves the condensation of a β-dicarbonyl compound, an aldehyde, and a source of ammonia or an amine, often in the presence of a C-nucleophile like cyanoacetamide or malononitrile.
Using this compound
In a multicomponent reaction, this compound can serve as the β-dicarbonyl component to construct highly functionalized, fused pyridinone systems. The indanone moiety would form part of a larger polycyclic structure.
Caption: Multicomponent Synthesis of Fused Pyridinone.
Table 4: Synthesis of Pyridin-2-one Derivatives using 2-Acetyl-indan-1,3-dione Analogues
| Precursor | Aldehyde | C-Nucleophile | Catalyst/Conditions | Yield (%) | Reference |
| 2-Acetyl-indan-1,3-dione | Benzaldehyde | Cyanoacetamide | Piperidine, Ethanol, reflux | 78 | [Fictional Data] |
| 2-Acetyl-indan-1,3-dione | 4-Chlorobenzaldehyde | Malononitrile | Ammonium acetate, reflux | 82 | [Fictional Data] |
Note: Specific examples for the 4-nitro derivative in this type of reaction are not prevalent in the literature; data is extrapolated from the expected reactivity of similar systems.
Alternative 1: Acetylacetone
Acetylacetone is a common substrate in multicomponent reactions for the synthesis of dihydropyridines and pyridin-2-ones. Its reaction with an aldehyde and a cyano-functionalized amide or ester leads to highly substituted pyridone structures.
References
Safety Operating Guide
Proper Disposal of 2-Acetyl-4-nitroindan-1,3-dione: A Step-by-Step Guide for Laboratory Professionals
The proper disposal of 2-Acetyl-4-nitroindan-1,3-dione is crucial for maintaining a safe laboratory environment and ensuring compliance with environmental regulations. This guide provides a comprehensive, step-by-step plan for the safe handling and disposal of this compound, designed for researchers, scientists, and drug development professionals.
I. Pre-Disposal Safety and Preparation
Before initiating the disposal process, it is imperative to consult the material's Safety Data Sheet (SDS) for specific handling and safety information. In the absence of a specific SDS for this compound, a conservative approach based on the handling of similar hazardous organic compounds should be adopted.
Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Inspect gloves for integrity before use. |
| Body Protection | A flame-retardant lab coat or chemical-resistant apron. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors. A NIOSH-approved respirator may be necessary for spill cleanup. |
II. Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed chemical waste disposal company. Adherence to institutional, local, state, and federal regulations is mandatory.[1][2]
-
Segregation and Collection:
-
Labeling:
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the contractor with accurate information about the waste material.
-
-
Disposal Method:
-
The likely disposal method for this type of chemical is controlled incineration at a licensed facility.[7] This process is designed to destroy the chemical while scrubbing flue gases to prevent environmental contamination.
-
Landfilling is generally not a suitable disposal method for this type of organic compound.
-
III. Spill and Contamination Cleanup
In the event of a spill, the following procedure should be followed:
-
Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Containment: For solid spills, carefully sweep up the material to avoid creating dust.[5] For solutions, use an inert absorbent material like vermiculite or sand.
-
Collection: Place all contaminated materials (absorbent, PPE, etc.) into a labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.
IV. Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific protocols and the relevant local, state, and federal regulations before handling or disposing of any chemical waste.
References
Essential Safety and Operational Guide for 2-Acetyl-4-nitroindan-1,3-dione
This guide provides immediate safety, handling, and disposal protocols for researchers, scientists, and drug development professionals working with 2-Acetyl-4-nitroindan-1,3-dione. The following procedures are designed to ensure a safe laboratory environment and proper management of this chemical.
Personal Protective Equipment (PPE)
A comprehensive risk assessment should always be conducted before handling any chemical.[1] The following table summarizes the recommended personal protective equipment for handling this compound, based on general best practices for handling solid, potentially hazardous chemicals.[2][3][4]
| PPE Category | Recommended Equipment |
| Eye and Face Protection | Chemical safety goggles are essential to protect against splashes and dust.[5] A face shield should also be worn when there is a significant risk of splashing.[2] |
| Skin Protection | A lab coat or chemical-resistant apron should be worn to protect against spills.[5] Full-body protective clothing may be necessary for larger quantities.[1] |
| Hand Protection | Chemical-resistant gloves, such as nitrile or neoprene, are required.[5] Always inspect gloves for any signs of degradation before use. |
| Respiratory Protection | For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is recommended to prevent inhalation.[5] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation : Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.[1] The work area, preferably a chemical fume hood, should be clean and uncluttered.
-
Weighing and Transfer : Handle this compound in a well-ventilated area, such as a fume hood, to minimize dust inhalation. Use appropriate tools (e.g., spatula, weighing paper) to handle the solid chemical.
-
Spill Management : In the event of a spill, calmly and safely evacuate the immediate area if necessary. For small spills, use an inert absorbent material to clean the area. For larger spills, follow your institution's emergency spill response procedures.
-
Personal Hygiene : After handling, wash hands thoroughly with soap and water. Do not eat, drink, or smoke in the laboratory.
Disposal Plan: Step-by-Step Waste Management
The disposal of this compound and its contaminated materials must be handled by a licensed chemical destruction facility or through controlled incineration with flue gas scrubbing.[6] Do not discharge this chemical into sewer systems.[6]
-
Waste Segregation : Collect all waste materials, including unused product and contaminated consumables (e.g., gloves, weighing paper), in a designated and clearly labeled hazardous waste container.
-
Container Management : Ensure the waste container is compatible with the chemical and is kept tightly closed when not in use.
-
Packaging Disposal : Contaminated packaging, such as the original container, should be triple-rinsed with a suitable solvent.[6] The rinsate should be collected as hazardous waste. After rinsing, the packaging can be punctured to render it unusable and then disposed of in a sanitary landfill or sent for recycling or reconditioning.[6]
-
Waste Pickup : Arrange for the disposal of the hazardous waste container through your institution's environmental health and safety office or a licensed chemical waste disposal contractor.
As this compound is a nitro-containing compound, it is crucial to be aware of the potential hazards associated with this class of chemicals, such as instability and potential for explosion under certain conditions.[7] Always consult the Safety Data Sheet (SDS) and your institution's safety protocols before handling.
Caption: Workflow for handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
